(S)-2-Amino-3-methoxypropan-1-ol HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-2-amino-3-methoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVWKZBILGKCT-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148278-94-8 | |
| Record name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Amino-3-methoxypropan-1-ol HCl chemical structure and stereochemistry
An In-depth Technical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl: Structure, Stereochemistry, and Synthetic Considerations
Abstract
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, make it a versatile intermediate for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical structure, the critical aspects of its stereochemistry, practical strategies for its synthesis and analysis, and its applications within the field of drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable insights into the utilization of this important chiral intermediate.
Introduction: The Significance of Chiral Amino Alcohols
In the landscape of modern drug discovery, chirality is a fundamental principle governing molecular recognition and biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically influence its efficacy, safety, and metabolic profile. Chiral intermediates, such as amino alcohols, are therefore indispensable tools for chemists aiming to construct stereochemically pure active pharmaceutical ingredients (APIs).[1] These compounds provide a pre-defined stereocenter, serving as a foundational scaffold upon which more complex molecular architectures can be built. (S)-2-Amino-3-methoxypropan-1-ol, as a member of this class, offers unique structural features that are highly sought after in the synthesis of novel therapeutic agents.
Molecular Profile of this compound
Chemical Structure and Nomenclature
The compound is systematically named (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. The "(2S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the second position of the propanol backbone. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify.
Caption: Figure 1: 2D representation of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 148278-94-8 | [2][3] |
| Molecular Formula | C₄H₁₂ClNO₂ | [2][4][5] |
| Molecular Weight | 141.6 g/mol | [2][4] |
| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | [2][6] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [2][4] |
The Critical Role of Stereochemistry
Elucidation of the (S)-Configuration
The stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol is defined by the arrangement of substituents around the chiral carbon (C2). The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
-
Assign Priorities: The four groups attached to the chiral center are prioritized based on atomic number:
-
Priority 1: -OH (Oxygen, Z=8) - Note: This is part of the -CH₂OH group, but the primary comparison is the first atom attached. A more accurate CIP analysis looks at the full substituent: -NH₂ (Nitrogen, Z=7) is higher than the two carbons.
-
Correct CIP analysis at C2:
-
Priority 1: -NH₂ (Nitrogen, Z=7)
-
Priority 2: -CH₂OH (Carbon attached to Oxygen)
-
Priority 3: -CH₂OCH₃ (Carbon attached to Oxygen, but further down)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points away from the viewer.
-
Determine Direction: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which corresponds to the (S) configuration.
Caption: Figure 2: Cahn-Ingold-Prelog priority assignment at the C2 stereocenter.
Importance of Enantiomeric Purity
In drug development, isolating a single enantiomer is often critical. The "unwanted" enantiomer may be inactive, less active, or, in the worst case, contribute to off-target effects and toxicity. Utilizing an enantiomerically pure starting material like this compound ensures that the desired stereochemistry is carried through the synthetic sequence, a concept known as chiral transfer. This practice is fundamental to modern pharmaceutical synthesis, ensuring the development of safer and more effective drugs.
Strategies for Stereoselective Synthesis
The preparation of enantiomerically pure amino alcohols can be achieved through various methods, including resolution of racemic mixtures, asymmetric synthesis, or derivation from the "chiral pool" of naturally occurring molecules like amino acids.[7][8]
Exemplary Synthetic Workflow
A common strategy for synthesizing chiral amino alcohols involves the modification of readily available chiral precursors. For instance, a plausible route could involve starting from a chiral amine and performing chemical transformations that preserve the stereocenter. The final step often involves forming the hydrochloride salt to aid in purification and handling.
Caption: Figure 3: A generalized workflow for the synthesis and isolation of the target compound.
Experimental Protocol: Synthesis via Ether Demethylation (Hypothetical Adaptation)
This protocol is adapted from general principles of ether cleavage reactions often used in synthetic chemistry, such as those described in patent literature for analogous compounds.[9][10]
Objective: To prepare this compound from a suitable precursor. This is an illustrative protocol and requires laboratory optimization.
Materials:
-
(S)-1,3-dimethoxypropan-2-amine (or similar protected precursor)
-
Concentrated Hydrochloric Acid (e.g., 37% aqueous)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Isopropanol
-
HCl gas or concentrated HCl
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting chiral amine precursor (1.0 eq).
-
Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid (e.g., 2.5-5.0 eq) to the flask. The addition may be exothermic; use an ice bath to maintain the temperature below 30°C.
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the cleavage of the ether group.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture by adding 50% NaOH solution until the pH is strongly basic (pH ~14). This converts the ammonium salt to the free amine.
-
Isolation of Free Base: Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Amino-3-methoxypropan-1-ol free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated solution) while stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Analytical Validation
-
Structure Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity Assessment: Determine chemical purity using HPLC or GC.
-
Stereochemical Integrity: Confirm the enantiomeric excess (ee%) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Applications in Drug Discovery and Development
This compound is primarily used as a versatile building block or scaffold in the synthesis of more complex molecules.[5] Its utility stems from the presence of three distinct functional handles: the primary amine, the primary alcohol, and the methoxy ether. Each of these sites can be selectively modified to build molecular diversity.
-
Scaffold for Chiral Ligands: The amino alcohol motif is a privileged structure in chiral ligands used for asymmetric catalysis.
-
Intermediate for APIs: This compound can serve as a key fragment in the multi-step synthesis of active pharmaceutical ingredients. The specific stereocenter is crucial for ensuring the final drug molecule interacts correctly with its biological target. While specific blockbuster drugs containing this exact fragment are not prominently cited, its structural motif is common in many developmental and research compounds.[11][12]
Conclusion and Future Outlook
This compound is a high-value chiral intermediate whose importance is rooted in the fundamental principles of stereoselective synthesis and medicinal chemistry. Its well-defined structure and stereochemistry provide a reliable starting point for the construction of enantiomerically pure compounds, directly supporting the development of safer and more effective pharmaceuticals. As synthetic methodologies continue to advance, the demand for such versatile and stereochemically defined building blocks is expected to grow, further cementing its role in the pipeline of drug discovery and development.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 5. (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride | 2137068-64-3 | MKD06864 [biosynth.com]
- 6. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 9. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 10. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Analytical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl
Introduction
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol derivative with significant potential in synthetic organic chemistry and drug development. Its structural features, including a primary amine, a primary alcohol, and a methoxy ether group, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-Amino-3-methoxypropan-1-ol HCl. While publicly available experimental spectra for this specific salt are scarce, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Key Features
The hydrochloride salt of (S)-2-Amino-3-methoxypropan-1-ol possesses the chemical formula C₄H₁₂ClNO₂ and a molecular weight of approximately 141.6 g/mol [1][2]. The key structural features to be identified by spectroscopic methods are the primary ammonium group (-NH₃⁺), the primary alcohol (-CH₂OH), the methoxy group (-OCH₃), and the chiral center.
Figure 1: Chemical structure of (S)-2-Amino-3-methoxypropan-1-ol cation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the expected spectra are discussed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the ammonium salt will likely lead to broad signals for the amine and hydroxyl protons due to exchange with the solvent and quadrupolar effects of the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| -CH₂OH | ~3.7 - 3.9 | Doublet of doublets (dd) | J ≈ 11, 4 | 2H |
| -CH(NH₃⁺)- | ~3.3 - 3.5 | Multiplet (m) | - | 1H |
| -OCH₃ | ~3.4 | Singlet (s) | - | 3H |
| -CH₂OCH₃ | ~3.6 - 3.8 | Doublet of doublets (dd) | J ≈ 10, 5 | 2H |
| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet (br s) | - | 3H |
| -OH | ~4.5 - 5.5 | Broad singlet (br s) | - | 1H |
Interpretation of ¹H NMR Spectrum
-
-CH₂OH Protons: These two protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet, likely a doublet of doublets, in the range of 3.7-3.9 ppm.
-
-CH(NH₃⁺)- Proton: This proton is at the chiral center and will be coupled to the adjacent methylene protons, resulting in a multiplet around 3.3-3.5 ppm.
-
-OCH₃ Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.4 ppm.
-
-CH₂OCH₃ Protons: Similar to the hydroxyl-bearing methylene group, these two protons are diastereotopic and will present as a multiplet, likely a doublet of doublets, in the 3.6-3.8 ppm region.
-
-NH₃⁺ and -OH Protons: The protons on the nitrogen and oxygen atoms will be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a protic solvent like D₂O, these signals would exchange and disappear.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -CH₂OH | ~60 - 65 |
| -CH(NH₃⁺)- | ~50 - 55 |
| -OCH₃ | ~58 - 60 |
| -CH₂OCH₃ | ~70 - 75 |
Interpretation of ¹³C NMR Spectrum
-
-CH₂OH Carbon: The carbon atom of the primary alcohol is expected to resonate in the 60-65 ppm range.
-
-CH(NH₃⁺)- Carbon: The chiral carbon attached to the ammonium group will likely appear around 50-55 ppm.
-
-OCH₃ Carbon: The methoxy carbon signal is predicted to be in the 58-60 ppm region.
-
-CH₂OCH₃ Carbon: The carbon atom of the methylene group adjacent to the ether oxygen is expected to be the most downfield of the aliphatic carbons, appearing around 70-75 ppm.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3200 - 3500 | -OH | O-H stretch | Broad, Strong |
| 2800 - 3100 | -NH₃⁺ | N-H stretch | Broad, Strong |
| 2850 - 3000 | C-H | C-H stretch (aliphatic) | Medium-Strong |
| 1500 - 1600 | -NH₃⁺ | N-H bend | Medium |
| 1050 - 1150 | C-O | C-O stretch (ether & alcohol) | Strong |
| 1000 - 1250 | C-N | C-N stretch | Medium |
Interpretation of IR Spectrum
-
-OH and -NH₃⁺ Stretching: A very broad and intense band in the 3200-3500 cm⁻¹ region is expected due to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. Hydrogen bonding will contribute significantly to the broadening of this peak.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear as medium to strong bands in the 2850-3000 cm⁻¹ range.
-
-NH₃⁺ Bending: The N-H bending vibration of the primary ammonium group is expected to cause a medium intensity band around 1500-1600 cm⁻¹.
-
C-O Stretching: Strong absorption bands in the 1050-1150 cm⁻¹ region will be indicative of the C-O stretching from both the primary alcohol and the methoxy ether functional groups.
-
C-N Stretching: A medium intensity band in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would show the molecular ion of the free base.
Predicted Mass Spectrum Data (ESI+)
| m/z | Proposed Ion | Formula | Notes |
| 106.0862 | [M+H]⁺ | [C₄H₁₂NO₂]⁺ | Molecular ion of the free base |
| 88.0757 | [M+H - H₂O]⁺ | [C₄H₁₀NO]⁺ | Loss of water |
| 74.0600 | [M+H - CH₄O]⁺ | [C₃H₈NO]⁺ | Loss of methanol |
| 44.0495 | [CH₂=NH₂]⁺ | [CH₄N]⁺ | Common fragment for primary amines |
Note: The exact mass of the free base (C₄H₁₁NO₂) is 105.0790.
Interpretation of Mass Spectrum
-
Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 106.0862.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of small neutral molecules. The loss of water from the alcohol group would result in a fragment at m/z 88. The loss of methanol is also a plausible fragmentation pathway, leading to a peak at m/z 74. A characteristic fragment for primary amines is often observed at m/z 44, corresponding to [CH₂=NH₂]⁺.
Figure 3: A simplified predicted fragmentation pathway for (S)-2-Amino-3-methoxypropan-1-ol in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of this compound, researchers can confidently verify its structure, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
Solubility of (S)-2-Amino-3-methoxypropan-1-ol HCl in different solvents
An In-depth Technical Guide to the Solubility of (S)-2-Amino-3-methoxypropan-1-ol HCl
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride (HCl). As a chiral amino alcohol derivative, understanding its solubility profile is critical for applications ranging from synthetic chemistry to pharmaceutical formulation. This document synthesizes fundamental chemical principles with established experimental methodologies to offer researchers and drug development professionals a predictive and practical framework for handling this compound. We will explore the theoretical underpinnings of its solubility, provide a predictive analysis across a spectrum of common laboratory solvents, and detail a robust experimental protocol for empirical determination.
Introduction: The Molecular Profile of this compound
This compound is a molecule possessing multiple functional groups that dictate its physicochemical behavior. Its structure features a primary alcohol (-OH), a primary amine (-NH2), and an ether (-OCH3) moiety built upon a propane backbone. The provision of this compound as a hydrochloride salt is a deliberate and crucial modification. The basic amino group is protonated to form an ammonium chloride salt, a strategic choice to significantly enhance the compound's polarity and, consequently, its aqueous solubility.[1][2]
The interplay between the polar ionic salt, the hydrogen-bonding capable alcohol and amine groups, and the more hydrophobic methoxy and alkane portions of the molecule creates a nuanced solubility profile. A thorough understanding of this profile is a prerequisite for its effective use in:
-
Drug Development: Solubility is a key determinant of a drug's dissolution rate and bioavailability. Formulating a drug substance requires selecting appropriate solvent systems for oral, parenteral, or topical delivery.[1]
-
Process Chemistry: Efficient chemical synthesis, work-up, and purification (such as crystallization) are critically dependent on the differential solubility of reactants, products, and impurities in various solvent systems.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.
The Critical Role of the Hydrochloride Salt
The conversion of the free amine to its hydrochloride salt is the single most important factor governing the solubility of this compound. This transformation introduces a strong ionic character.
-
Free Base Form ((S)-2-Amino-3-methoxypropan-1-ol): A polar molecule capable of hydrogen bonding, but with no ionic charge. It would be expected to have moderate solubility in polar solvents.
-
Hydrochloride Salt Form: An ionic compound that dissociates in polar solvents into the protonated amine cation ([C4H12NO2]+) and a chloride anion (Cl-). This ionic nature dramatically increases its affinity for highly polar solvents, especially water. Salt formation is a widely used strategy to enhance the aqueous solubility of weakly basic drugs.[1][5]
Influence of Solvent Properties
The choice of solvent is paramount in determining the extent of dissolution.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds and are excellent hydrogen bond donors and acceptors. They are highly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Therefore, this compound is expected to exhibit its highest solubility in these solvents.[3][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack O-H bonds. They can effectively solvate the cation through dipole interactions but are less efficient at solvating the chloride anion compared to protic solvents. Good to moderate solubility is anticipated.
-
Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction. They are incapable of solvating the ionic salt or effectively interacting with the polar functional groups. Consequently, the compound is expected to be insoluble or very poorly soluble in these solvents.[3][6]
Effect of Temperature
For the majority of solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[3][4] This relationship is particularly useful for processes like recrystallization. However, the magnitude of this effect varies between different solute-solvent systems.
Effect of pH
The pH of the aqueous medium significantly influences the solubility of ionizable compounds. For a hydrochloride salt of a weak base, solubility is highest at acidic to neutral pH where the compound remains fully ionized. As the pH increases towards the pKa of the conjugate acid (the protonated amine), the equilibrium will shift, leading to the formation of the less soluble free base. This can result in precipitation if the concentration exceeds the intrinsic solubility of the free base. Conversely, at very low pH, the presence of a high concentration of chloride ions from the acidic medium can slightly decrease solubility due to the common ion effect.[7]
Predictive Solubility Profile
Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents at ambient temperature.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Excellent solvation of both cation and anion via ion-dipole forces and extensive hydrogen bonding. |
| Methanol | High | Similar to water, highly polar and an excellent hydrogen bond donor/acceptor. | |
| Ethanol | High to Moderate | Slightly less polar than methanol, but still very effective at solvating the ionic compound. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | High polarity effectively solvates the cation, but less effective for the anion. |
| Dimethylformamide (DMF) | Moderate | Similar mechanism to DMSO. | |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF, offering weaker solvation capabilities for ionic species. | |
| Less Polar | Acetone | Low | Moderate polarity but lacks strong hydrogen bonding or ion-solvating ability. |
| Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the ionic salt. | |
| Non-polar | Toluene | Insoluble | Non-polar nature provides no favorable interactions with the ionic solute.[6] |
| Hexane | Insoluble | A classic non-polar alkane solvent, incapable of dissolving polar or ionic compounds.[6] |
Experimental Determination of Equilibrium Solubility
While theoretical predictions are invaluable, empirical determination is essential for quantitative accuracy. The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.
Protocol: Shake-Flask Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a chosen solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent(s) of appropriate purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to confirm the time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining particulates.
-
Dilution: Accurately dilute a known volume of the clear, saturated filtrate with an appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Causality and Self-Validation
-
Why excess solid? The continuous presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.[4]
-
Why filtration/centrifugation? Any undissolved micro-particles in the analyzed sample will falsely elevate the measured solubility. Meticulous phase separation is non-negotiable for accuracy.
Molecular Interactions Driving Solubility
The high solubility of this compound in a polar protic solvent like water is a direct result of multiple, favorable intermolecular interactions that overcome the compound's crystal lattice energy.
Conclusion
The solubility of this compound is dominated by its ionic character, conferred by the hydrochloride salt of the primary amine. This makes it highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and largely insoluble in non-polar media. While this guide provides a robust theoretical and predictive framework, it must be emphasized that quantitative applications require careful empirical measurement. The detailed shake-flask protocol serves as a reliable starting point for researchers to generate the precise data needed for successful formulation, synthesis, and purification endeavors.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. Buy 3-(Methoxyamino)propan-1-ol [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition Profile of (S)-2-Amino-3-methoxypropan-1-ol HCl: A Methodical Approach for Pharmaceutical Development
An In-depth Technical Guide
Executive Summary
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block whose thermal stability is a critical quality attribute in pharmaceutical development. Understanding its behavior under thermal stress is paramount for ensuring the safety, efficacy, and shelf-life of any active pharmaceutical ingredient (API) or drug product derived from it.[1][2] This technical guide outlines a systematic and scientifically grounded workflow for the comprehensive characterization of the thermal stability and decomposition pathways of this compound. We present detailed protocols for key thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and propose a potential decomposition mechanism based on fundamental chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust thermal hazard assessment for this and structurally related amino alcohol hydrochlorides.
Introduction: The Imperative of Thermal Stability
In pharmaceutical manufacturing and formulation, the thermal stability of a chemical entity is not merely a data point but a cornerstone of process safety, product stability, and regulatory compliance.[3] Amino alcohols, as a class of compounds, are widely utilized as key intermediates and starting materials. Their inherent functionalities—an amine and a hydroxyl group—can be susceptible to degradation under thermal stress. For (S)-2-Amino-3-methoxypropan-1-ol HCl, the hydrochloride salt form introduces an additional layer of complexity, with the potential for acid-catalyzed reactions upon heating.
A thorough understanding of its decomposition onset temperature, the energetics of decomposition, and the identity of evolved gases is essential for:
-
Defining Safe Handling and Storage Conditions: Prevents premature degradation and ensures product integrity.[2]
-
Guiding Process Development: Informs decisions on drying temperatures, milling procedures, and formulation techniques to avoid thermal excursions that could compromise the compound's purity.
-
Ensuring Lot-to-Lot Consistency: A consistent thermal profile serves as a quality control benchmark.
-
Predicting Incompatibilities: Data on thermal behavior helps in assessing potential interactions with excipients in a final drug formulation.[2]
This guide provides the framework for a proactive, data-driven investigation into these critical parameters.
Physicochemical Properties
A baseline understanding of the compound's properties is the first step in any analytical endeavor.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 141.6 g/mol | [4][5] |
| Appearance | Not available; typically a white to off-white solid | |
| Melting Point | Not available in reviewed literature | [4] |
| Boiling Point | Not available in reviewed literature | [4] |
| Purity | Typically available at ≥95% | [4] |
A Phased Approach to Thermal Analysis
A multi-technique approach is essential for building a comprehensive thermal profile. We recommend a logical workflow that progresses from broad screening to detailed characterization. Each step provides data that informs the subsequent analysis, ensuring an efficient and thorough investigation.
Caption: Recommended workflow for thermal stability analysis.
Phase 1: Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is the foundational technique for assessing thermal stability.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] Our primary goal here is to determine the temperature at which the compound begins to lose mass, which signifies the onset of decomposition or desolvation.[6] We choose a nitrogen atmosphere to study the inherent thermal stability of the molecule, eliminating the variable of oxidative degradation which can be studied separately if needed.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature).
-
Sample Preparation: Place 3-5 mg of this compound into a clean, tared platinum or alumina crucible. An open pan is used to ensure unimpeded escape of any evolved gases.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time. Plot the results as percent mass loss vs. temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), typically calculated as the intersection of the baseline tangent with the tangent of the mass-loss curve. Note the temperature at 5% mass loss (T5%) as another key stability indicator.
Phase 2: Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While TGA tells us when a material loses mass, DSC tells us how it absorbs or releases energy during heating. This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[8] It is invaluable for identifying melting points, solid-state transitions, and the nature of decomposition (endothermic vs. exothermic).[9] An exothermic decomposition is a significant safety red flag, indicating a potential for a runaway reaction.[10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow evolved gases to escape, preventing pan rupture while maintaining a controlled atmosphere around the sample.
-
Atmosphere and Flow Rate: Use a nitrogen purge gas at 50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature approximately 20-30°C above the decomposition onset (Td) observed in the TGA experiment. The heating rate should match the TGA experiment (10°C/min) for direct correlation.
-
-
Data Acquisition: Record the differential heat flow vs. temperature.
-
Data Analysis:
-
Identify any endothermic peaks, which may correspond to melting (Tm). Integrate the peak to determine the enthalpy of fusion (ΔHfus).
-
Identify any exothermic peaks, which indicate decomposition. Note the onset temperature and integrate the peak to quantify the decomposition energy (ΔHdecomp).
-
| Parameter | Technique | Anticipated Observation | Significance |
| Melting Point (Tm) | DSC | A sharp endothermic peak prior to significant mass loss. | Defines the transition from solid to liquid phase; a key physical property. |
| Decomposition Onset (Td) | TGA | The temperature at which the first significant mass loss begins. | Represents the upper limit of the compound's short-term thermal stability. |
| Decomposition Event | DSC | A broad endotherm or exotherm following the melt. For amine hydrochlorides, this is often a complex, multi-step event. | Characterizes the energy release/absorption during decomposition. Exotherms require careful safety assessment. |
| Mass Loss Steps | TGA | One or more distinct mass loss steps. The first may correspond to the loss of HCl. | Provides clues about the decomposition mechanism and stoichiometry. |
Proposed Decomposition Pathway
Authoritative Grounding: Lacking direct experimental studies on this specific molecule, we propose a chemically logical decomposition pathway based on the known reactivity of amino alcohol hydrochlorides. The primary driving forces for decomposition are expected to be the release of volatile products like HCl, water, and ammonia, followed by fragmentation of the carbon skeleton.
-
Initial Salt Decomposition: The first thermal event is likely the dissociation of the hydrochloride salt, releasing hydrogen chloride gas. This is a common decomposition step for amine hydrochlorides.
-
Intramolecular Cyclization/Dehydration: The resulting free amino alcohol is unstable at elevated temperatures. It can undergo intramolecular cyclization via nucleophilic attack of the amine on the primary carbon bearing the hydroxyl group, eliminating water to form a substituted aziridine or morpholine derivative, though fragmentation is more likely. Alternatively, direct dehydration could occur.
-
C-O and C-N Bond Cleavage: The ether linkage (C-O-C) and the C-N bond are susceptible to cleavage, leading to the formation of smaller, volatile fragments such as formaldehyde, methoxyacetaldehyde, and ammonia.
Caption: Proposed thermal decomposition pathway.
To validate this proposed pathway, Evolved Gas Analysis (EGA) , typically using a TGA instrument coupled to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR), is strongly recommended. This would allow for the real-time identification of the gaseous products evolved at each mass loss step observed in the TGA thermogram, providing direct evidence for the fragmentation pattern.
Conclusion and Recommendations
The thermal analysis of this compound is a critical exercise in due diligence for pharmaceutical development. The methodical application of TGA and DSC, as outlined in this guide, provides the foundational data needed to establish its thermal stability profile.
Key takeaways for the drug development professional:
-
The onset of decomposition determined by TGA should be considered the maximum short-term temperature exposure limit for processing steps like drying or milling.
-
The nature of the decomposition (endothermic vs. exothermic) from DSC is a critical safety parameter. Any significant exotherm warrants a more detailed safety assessment, potentially using techniques like Accelerating Rate Calorimetry (ARC).
-
The proposed decomposition pathway highlights the potential release of corrosive (HCl) and reactive (aldehydes) species, which has implications for equipment selection and process safety management.
By following this structured, self-validating approach, researchers can confidently characterize the thermal properties of this compound, mitigating risks and ensuring the development of a safe, stable, and robust pharmaceutical product.
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. veeprho.com [veeprho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aksci.com [aksci.com]
- 5. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
(S)-2-Amino-3-methoxypropan-1-ol HCl: A Versatile Chiral Scaffold in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount, as a molecule's three-dimensional structure is intrinsically linked to its efficacy and safety. Chiral building blocks, which possess a defined stereochemistry, are fundamental to constructing these complex therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral amino alcohol. We will dissect its structural attributes, showcase its application as both a foundational scaffold and a chiral auxiliary in the synthesis of novel therapeutics, and provide actionable experimental protocols for its utilization. This document is intended for medicinal chemists, researchers, and drug development scientists seeking to leverage advanced chiral synthons in their research endeavors.
The Strategic Importance of Chiral Building Blocks
Biological systems, from enzymes to receptors, are inherently chiral. Consequently, the interaction between a drug and its biological target is highly dependent on stereochemistry.[3] Often, one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This reality drives the imperative to synthesize single-enantiomer drugs.[2] (S)-2-Amino-3-methoxypropan-1-ol HCl serves as an exemplary chiral building block, providing a pre-defined stereocenter and multiple functional groups for synthetic elaboration, thereby accelerating the development of safer and more effective medicines.[1]
Core Attributes of this compound
A comprehensive understanding of the molecule's properties is the foundation for its strategic deployment in a synthetic campaign.
Physicochemical Data
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride |
| CAS Number | 148278-94-8[4] |
| Molecular Formula | C₄H₁₂ClNO₂[5] |
| Molecular Weight | 141.6 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and lower alcohols |
Key Structural Features for Synthesis
The utility of this compound in medicinal chemistry stems from its unique combination of functional groups arranged around a single stereocenter:
-
The (S)-Stereocenter: Provides a fixed chiral framework, essential for creating stereospecific interactions with biological targets.
-
Primary Amine (-NH₂): A versatile nucleophile and a key handle for forming amides, sulfonamides, ureas, and for undergoing reductive amination to build complex side chains.
-
Primary Alcohol (-OH): Offers a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, enabling diverse molecular elaborations.
-
Methoxy Group (-OCH₃): The methyl ether provides metabolic stability compared to a free alcohol and can influence the molecule's lipophilicity and conformational preferences.
Applications in Medicinal Chemistry
The orthogonal nature of the amine and alcohol functionalities allows for selective chemical manipulation, making this scaffold a valuable component in the synthesis of various therapeutic agents.
As a Core Scaffold in Antiviral Drug Candidates
The β-amino alcohol motif is a well-established pharmacophore in numerous antiviral agents, particularly protease inhibitors.[6] The defined stereochemistry and functional handles of (S)-2-Amino-3-methoxypropan-1-ol allow it to be incorporated as a central scaffold, mimicking peptide bonds and orienting key side chains for optimal binding to the enzyme's active site.
Workflow: Synthesis of a Hypothetical Protease Inhibitor Core
Caption: Synthetic workflow for a chiral amino-ether core.
Scaffolding for Novel Antibacterial Agents
The development of new antibiotics to combat resistance is a critical area of research. The 3-aminopropan-2-ol backbone has been identified in compounds with broad-spectrum antibacterial activity.[7] By using (S)-2-Amino-3-methoxypropan-1-ol as a starting material, medicinal chemists can systematically explore structure-activity relationships (SAR) by modifying the amine and alcohol positions to optimize potency against clinically relevant ESKAPE pathogens.[7]
As a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as an integral part of the final drug molecule, (S)-2-Amino-3-methoxypropan-1-ol can function as a chiral auxiliary.[8] In this strategy, the chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[8] This is a powerful method for controlling stereochemistry in reactions like alkylations or aldol additions.[8]
Logical Flow: Chiral Auxiliary-Mediated Alkylation
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. This compound [chemdict.com]
- 5. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and History of Chiral Amino Alcohols
Abstract
Chiral amino alcohols are a fundamentally important class of organic compounds, forming the structural backbone of a vast array of natural products and active pharmaceutical ingredients (APIs). Their inherent chirality is frequently the determining factor in their biological activity, making the stereoselective synthesis of these molecules a cornerstone of modern medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, historical evolution, and core synthetic strategies for producing enantiomerically pure amino alcohols. We will delve into the foundational principles of stereochemistry that paved the way for these discoveries, explore landmark synthetic methodologies, and provide detailed experimental protocols for key reactions that have shaped the field. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery and synthesis of these vital chiral building blocks.
The Dawn of Chirality and the Rise of Stereochemistry
The journey to understanding and controlling the synthesis of chiral amino alcohols begins with the very concept of molecular asymmetry. In 1815, Jean-Baptiste Biot first observed that certain organic molecules could rotate the plane of polarized light, a phenomenon he termed "optical activity."[1][2] This laid the groundwork for what would become the field of stereochemistry. However, it was Louis Pasteur's groundbreaking work in 1848 that provided the first tangible link between optical activity and molecular structure.[2][3][4] By meticulously separating enantiomeric crystals of sodium ammonium tartrate, Pasteur demonstrated that molecules can exist as non-superimposable mirror images, each rotating polarized light in opposite directions.[2][4]
This concept of molecular "handedness" or chirality was given a three-dimensional framework in 1874, independently by Jacobus Henricus van 't Hoff and Joseph Le Bel.[2][4] They proposed that the four valencies of a carbon atom are directed towards the corners of a tetrahedron.[2][4] This tetrahedral arrangement explained how a carbon atom bonded to four different substituents could exist in two distinct spatial arrangements, leading to the existence of enantiomers. This fundamental understanding of stereochemistry was the essential prerequisite for the targeted synthesis of chiral molecules like amino alcohols.
Early Discoveries: Nature as the First Chiral Chemist
Long before the advent of sophisticated asymmetric synthesis, nature provided the first examples of chiral amino alcohols, often with potent biological activities. The earliest and most well-known of these is ephedrine, a stimulant and decongestant.
The story of ephedrine is deeply rooted in traditional Chinese medicine, where the Ephedra sinica plant (Ma Huang) has been used for centuries. In 1885, Japanese chemist Nagai Nagayoshi isolated the active compound, ephedrine, from this plant.[3] This discovery marked a pivotal moment, transitioning a traditional herbal remedy into the realm of modern pharmacology and chemistry.
The Evolution of Asymmetric Synthesis: Mastering the Chiral Landscape
The isolation of chiral amino alcohols from natural sources, while historically significant, is often inefficient and provides access to only one enantiomer. The true power to harness the potential of these molecules came with the development of asymmetric synthetic methodologies. These strategies can be broadly categorized into several key approaches.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the earliest and most straightforward strategies for obtaining chiral amino alcohols is to start with readily available, enantiomerically pure precursors from nature—a concept known as "chiral pool synthesis."[5] The most common starting materials for this approach are α-amino acids. The carboxylic acid moiety of an amino acid can be chemically reduced to an alcohol, yielding the corresponding chiral amino alcohol with its stereocenter intact.
Workflow for Chiral Pool Synthesis of Amino Alcohols from Amino Acids:
References
A Senior Application Scientist's Technical Guide to the Safe Handling of (S)-2-Amino-3-methoxypropan-1-ol HCl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block utilized in synthetic organic chemistry. Its structure, featuring a primary amine, a hydroxyl group, and a methoxy ether, makes it a versatile intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. Given its reactive functional groups, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical information from Safety Data Sheets (SDS) and established laboratory safety protocols to provide a comprehensive framework for its safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
According to available Safety Data Sheets, (S)-2-Amino-3-methoxypropan-1-ol HCl is classified as a hazardous substance requiring careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
The signal word associated with this compound is "Warning" .[1] These classifications necessitate the implementation of stringent control measures to prevent exposure. The hydrochloride salt form suggests it is likely a solid, and as such, the primary exposure risk during handling (e.g., weighing, transferring) is the inhalation of dust or powder, followed by skin and eye contact.
Core Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. The causality is clear: engineering controls are designed to contain the hazard at the source, while PPE serves as the final barrier between the researcher and the chemical.
Engineering Controls
-
Ventilation: All manipulations of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood.[1] This is the most critical engineering control to mitigate respiratory exposure to airborne dust. Facilities should be equipped with adequate general and local exhaust ventilation to maintain airborne concentrations at the lowest possible levels.[1]
-
Safety Stations: An eyewash fountain and a safety shower must be readily accessible in the immediate vicinity of any workstation where this compound is handled.[1][2]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[2] A face shield should be worn in situations with a higher risk of splashing or dust generation.[2]
-
Hand Protection: Wear suitable protective gloves.[1][2] While specific permeation data for this compound is not widely available, nitrile gloves are a standard and appropriate choice for handling small quantities of such powders in a laboratory setting. Always check gloves for integrity before use and wash hands thoroughly after handling, even after removing gloves.[1][2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a significant risk of contamination, additional protective clothing may be necessary.[1]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator appropriate for the exposure level should be used.[2]
Logical Workflow for Safe Handling
The following diagram illustrates the mandatory workflow for safely handling the compound, emphasizing the integration of engineering controls and PPE.
References
A Senior Application Scientist's Guide to the Storage and Disposal of (S)-2-Amino-3-methoxypropan-1-ol HCl
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the proper storage, handling, and disposal of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride (CAS No: 148278-94-8). As a crucial building block in pharmaceutical synthesis, ensuring its stability, purity, and the safety of laboratory personnel is paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering you to manage this chemical with expertise and confidence.
Part 1: Core Chemical Profile and Hazard Assessment
(S)-2-Amino-3-methoxypropan-1-ol HCl is an amino alcohol derivative. The hydrochloride salt form generally enhances stability and water solubility compared to the free amine. However, its chemical structure—containing a primary amine, a hydroxyl group, and an ether linkage—dictates its reactivity and hazard profile. A thorough risk assessment is the foundation of safe handling.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] The hydrochloride salt can release hydrogen chloride upon decomposition or in the presence of strong bases, contributing to its corrosive and irritant properties.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Part 2: Strategic Storage for Long-Term Stability
The primary objective of a storage protocol is to maintain the chemical's integrity and prevent hazardous reactions. For this compound, this involves controlling environmental conditions and ensuring strict segregation from incompatible materials.
Core Storage Principles
Storing this compound correctly is a proactive measure to prevent degradation. Amino alcohols can be susceptible to oxidation and reactions with atmospheric CO2. Although the hydrochloride salt is more stable, adherence to optimal conditions is critical for long-term use in sensitive applications.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool, ambient temperature | Prevents thermal degradation and potential sublimation. Avoids sources of ignition.[1][2] |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen or Argon) if possible | The compound is hygroscopic. Moisture can lead to clumping and hydrolysis. An inert atmosphere prevents slow oxidative degradation. |
| Container | Tightly-closed, original supplier container | Prevents contamination and moisture ingress.[1][3] Ensure the container material is compatible (e.g., glass, polyethylene). |
| Location | Well-ventilated, designated chemical storage area | Prevents accumulation of any potential vapors and ensures separation from incompatible substances.[1][3] |
| Security | Store locked up | Restricts access to authorized personnel only, enhancing safety and security.[1][3] |
Chemical Incompatibility
Segregation is a non-negotiable aspect of safe storage. Accidental mixing with incompatible chemicals can lead to vigorous, exothermic reactions, releasing toxic gases or creating fire hazards.
Table 3: Key Chemical Incompatibilities
| Incompatible Class | Examples | Reason for Incompatibility |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause violent exothermic reactions, leading to fire or explosion.[3][4] |
| Strong Acids | Sulfuric Acid, Nitric Acid | While it is a hydrochloride salt, mixing with stronger acids can generate excess HCl gas. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Will neutralize the hydrochloride salt to form the free amine, which may be less stable and more reactive. This reaction can be exothermic. |
| Acid Chlorides / Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react exothermically with the alcohol and amine functional groups.[3] |
References
Methodological & Application
Synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl from L-serine
An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl from L-Serine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 5, 2026
Abstract
(S)-2-Amino-3-methoxypropan-1-ol is a valuable chiral building block, or synthon, frequently utilized in the synthesis of complex pharmaceutical agents and bioactive molecules. Its defined stereochemistry is often crucial for achieving the desired biological activity and selectivity.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of its hydrochloride salt, starting from the readily available and enantiomerically pure amino acid, L-serine. The synthesis involves the O-methylation of the serine side-chain hydroxyl group, followed by the chemoselective reduction of the carboxylic acid moiety. This guide is designed for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights for a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The synthesis of chiral amino alcohols from amino acids is a fundamental transformation in medicinal and organic chemistry.[1][] L-serine, a proteinogenic amino acid, serves as an inexpensive and optically pure starting material for a variety of chiral synthons.[4] The target molecule, this compound, retains the stereocenter of the parent L-serine.
Our synthetic approach is a robust two-stage process:
-
O-Methylation of L-Serine: The hydroxyl group of L-serine is first converted to a methyl ether. To prevent undesired side reactions at the nucleophilic amino group, a protection-methylation-deprotection sequence is often employed. For this guide, we will detail a procedure involving the protection of the amino group, followed by methylation and subsequent deprotection to yield O-Methyl-L-serine.
-
Selective Reduction: The carboxylic acid group of O-Methyl-L-serine is then reduced to a primary alcohol. This step requires a reducing agent that is highly selective for carboxylic acids, especially in the presence of other functional groups. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are ideal for this purpose as they efficiently reduce carboxylic acids while typically leaving esters, amides, and other carbonyls intact.[5][6][7]
The final amino alcohol is then converted to its hydrochloride salt to enhance stability, improve handling characteristics, and facilitate purification by crystallization.
Overall Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 4. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl
Abstract
This comprehensive guide details a robust and reliable protocol for the asymmetric synthesis of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride (HCl), a valuable chiral building block in medicinal chemistry and drug development. The synthesis leverages the "chiral pool" approach, starting from the readily available and enantiopure amino acid, L-serine. This multi-step synthesis involves strategic protection, O-methylation, reduction, and deprotection to yield the target compound with high stereochemical fidelity. This document provides not only a step-by-step experimental protocol but also delves into the mechanistic rationale behind the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of Chiral Amino Alcohols
Vicinal amino alcohols are a privileged structural motif found in numerous biologically active molecules and serve as critical chiral ligands and catalysts in asymmetric synthesis.[1] The specific stereochemistry of these compounds is often paramount to their biological function or catalytic efficacy. (S)-2-Amino-3-methoxypropan-1-ol, with its defined stereocenter and versatile functional groups, is a key precursor for the synthesis of various pharmaceutical agents. Its synthesis from L-serine, an abundant natural amino acid, represents an efficient and cost-effective strategy that preserves the inherent chirality of the starting material.[2][3] This approach, known as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis.[2][3]
Synthetic Strategy Overview
The chosen synthetic pathway from L-serine to (S)-2-Amino-3-methoxypropan-1-ol HCl is a four-step sequence designed for efficiency and control over stereochemistry. The strategy hinges on the sequential functionalization of the three reactive sites of L-serine: the amino group, the carboxylic acid, and the hydroxyl group.
The overall transformation is depicted in the workflow diagram below:
Caption: Synthetic workflow from L-Serine to the target molecule.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-Boc-L-serine methyl ester
Protocol:
-
To an ice-cold, magnetically stirred solution of L-serine (10.51 g, 100 mmol) in 1 N sodium hydroxide (207 mL), add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (26.19 g, 120 mmol) in dioxane (93 mL) via an addition funnel.
-
Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Upon reaction completion (monitored by TLC), transfer the mixture to a separatory funnel and wash with cold ether (2 x 100 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1 N HCl and extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a colorless oil.
-
Dissolve the crude N-Boc-L-serine (assuming 100 mmol) in dimethylformamide (DMF, 150 mL) and cool the solution in an ice-water bath.
-
Add solid potassium carbonate (14.5 g, 105 mmol) and stir for 10 minutes.
-
Add methyl iodide (12.5 mL, 200 mmol) to the white suspension and continue stirring at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate to give N-Boc-L-serine methyl ester as a pale amber oil, which can be used in the next step without further purification.[3]
Expertise & Experience:
-
Causality: The use of (Boc)₂O provides a stable, acid-labile protecting group for the amine, preventing its interference in subsequent reactions.[4] The esterification with methyl iodide and a mild base like K₂CO₃ is a classic and efficient method that avoids harsh conditions that could lead to racemization.[3][5]
-
Trustworthiness: This two-step, one-pot variation for protection and esterification is well-documented and provides the intermediate in high yield. Monitoring by Thin Layer Chromatography (TLC) at each stage ensures the reaction has gone to completion before proceeding.
Step 2: O-Methylation of N-Boc-L-serine methyl ester
Protocol:
-
To a solution of N-Boc-L-serine methyl ester (21.9 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (7.5 mL, 120 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-O-methyl-L-serine methyl ester.
Expertise & Experience:
-
Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group, forming a sodium alkoxide. This alkoxide then acts as a potent nucleophile in an Sₙ2 reaction with methyl iodide to form the methyl ether.[6] The use of an aprotic solvent like THF is crucial as protic solvents would be deprotonated by NaH.
-
Trustworthiness: This method is a standard and reliable way to methylate alcohols.[6][7] The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a less polar product spot.
Step 3: Reduction of N-Boc-O-methyl-L-serine methyl ester
Protocol:
-
Dissolve N-Boc-O-methyl-L-serine methyl ester (23.3 g, 100 mmol) in anhydrous THF (200 mL) under an inert atmosphere.
-
Cool the solution to 0°C and add a solution of lithium borohydride (LiBH₄, 2.0 M in THF, 75 mL, 150 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the mixture to 0°C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Adjust the pH to ~7 with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate as a colorless oil or a white solid.
Expertise & Experience:
-
Causality: Lithium borohydride is a selective reducing agent, stronger than sodium borohydride but milder than lithium aluminum hydride (LAH).[8] It effectively reduces esters to primary alcohols while being compatible with the N-Boc protecting group.[8][9] The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by a second hydride addition to the intermediate aldehyde.[1][10]
-
Trustworthiness: The selectivity of LiBH₄ ensures that the desired reduction occurs without affecting other functional groups.[8] The reaction is typically clean and high-yielding.
Step 4: Deprotection and HCl Salt Formation
Protocol:
-
Dissolve (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate (20.5 g, 100 mmol) in 1,4-dioxane (100 mL).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (75 mL, 300 mmol) at room temperature.
-
Stir the mixture for 2-4 hours. The product will typically precipitate as a white solid.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Expertise & Experience:
-
Causality: The N-Boc group is readily cleaved under acidic conditions.[11] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[2] The use of HCl in an anhydrous solvent like dioxane directly provides the hydrochloride salt of the product.[12][13]
-
Trustworthiness: This is a standard and highly efficient method for Boc deprotection, often providing the final product in high purity. The precipitation of the product drives the reaction to completion and simplifies purification.
Data Presentation and Characterization
The following table summarizes the expected outcomes for a 100 mmol scale synthesis.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical Appearance |
| 1 | N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | 219.24 | 21.92 | 85-95 | Pale amber oil |
| 2 | N-Boc-O-methyl-L-serine methyl ester | C₁₀H₁₉NO₅ | 233.26 | 23.33 | 80-90 | Colorless oil |
| 3 | (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate | C₉H₁₉NO₄ | 205.25 | 20.53 | 90-98 | White solid/colorless oil |
| 4 | This compound | C₄H₁₂ClNO₂ | 141.60 | 14.16 | 95-100 | White crystalline solid |
Characterization Data (Expected):
-
This compound:
-
¹H NMR (D₂O, 400 MHz): δ 3.80-3.75 (m, 1H), 3.70-3.60 (m, 2H), 3.55-3.48 (m, 2H), 3.38 (s, 3H).
-
¹³C NMR (D₂O, 100 MHz): δ 68.5, 61.2, 58.7, 53.1.
-
Optical Rotation: Specific rotation value to be determined and compared with literature values to confirm enantiomeric purity.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₁₁NO₂: 106.08, found 106.1.
-
Visualization of Key Reaction Mechanisms
Mechanism of Ester Reduction by LiBH₄
Caption: Mechanism of ester reduction to a primary alcohol.
Mechanism of N-Boc Deprotection with HCl
Caption: Mechanism of N-Boc deprotection under acidic conditions.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (S)-2-Amino-3-methoxypropan-1-ol HCl in the Synthesis of Antiviral Drugs
Abstract
Chirality is a cornerstone of modern pharmaceutical development, profoundly influencing the efficacy and safety of therapeutic agents.[1][2][3] In the realm of antiviral drug discovery, chiral molecules, particularly amino alcohols, serve as indispensable building blocks for creating complex molecular architectures that specifically interact with viral targets.[2][4] This guide provides an in-depth exploration of (S)-2-Amino-3-methoxypropan-1-ol HCl, a versatile chiral synthon derived from the amino acid L-serine. We will delve into its applications, the rationale for its use in asymmetric synthesis, and provide detailed protocols for its incorporation into antiviral drug synthesis workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this valuable compound.
Introduction: The Imperative of Chirality in Antiviral Drug Design
Many antiviral drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[5][6] These enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets like viral enzymes and receptors.[3][5] Consequently, the synthesis of single-enantiomer drugs is often crucial for maximizing therapeutic efficacy while minimizing adverse effects.[1][3]
Chiral amino alcohols are a prominent class of building blocks in the synthesis of numerous pharmaceuticals, including potent antiviral agents.[2][4][7] Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for versatile chemical modifications and the introduction of key stereocenters. Notably, the core structures of several HIV protease inhibitors, such as Ritonavir and Saquinavir, are based on chiral amino alcohol scaffolds.[1][4][8][9][10][11]
This compound, derived from the naturally occurring amino acid L-serine, is a valuable member of the chiral pool. Its predefined stereochemistry at the C2 position provides a strategic starting point for the asymmetric synthesis of complex molecules, eliminating the need for challenging chiral separations or asymmetric induction steps later in the synthetic sequence.[12][13][14][15][16] The methoxy group offers an additional point of stability and potential for specific interactions within a drug-target binding pocket.
Application Notes for this compound
Overview of Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂ClNO₂ | [16] |
| Molecular Weight | 141.60 g/mol | [16] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and methanol | |
| Melting Point | Not specified | |
| Stereochemistry | (S)-configuration |
Rationale for Use in Antiviral Synthesis
The strategic advantage of using this compound lies in its utility as a chiral scaffold. The primary amine and primary alcohol functionalities can be selectively protected and derivatized to construct more complex intermediates. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized, etherified, or converted to a leaving group for nucleophilic substitution.
A key application of chiral amino alcohols is in the synthesis of nucleoside analogues, a major class of antiviral drugs.[17][18][19][20] These drugs mimic natural nucleosides and interfere with viral DNA or RNA synthesis. The chiral backbone of (S)-2-Amino-3-methoxypropan-1-ol can be elaborated to form the acyclic side chain of such analogues.
Furthermore, this molecule is an excellent precursor for the synthesis of chiral aziridines or epoxides, which are highly reactive intermediates that can be opened with various nucleophiles to introduce further complexity and functionality in a stereocontrolled manner.
Diagram 1: Potential Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Protocols for the Synthetic Application of this compound
The following protocols are illustrative examples of how this compound can be used to synthesize key chiral intermediates for antiviral drug development. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Synthesis of (S)-1-Methoxy-3-(tosyloxy)propan-2-amine
This protocol describes the selective tosylation of the primary hydroxyl group, which activates it as a good leaving group for subsequent nucleophilic substitution or cyclization reactions.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Basification and Tosylation: Slowly add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the tosylation reaction. After 15 minutes of stirring, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Diagram 2: Workflow for the Synthesis of (S)-1-Methoxy-3-(tosyloxy)propan-2-amine
Caption: Step-by-step workflow for tosylation.
Protocol 2: Synthesis of a Chiral N-Protected Aziridine Intermediate
This protocol demonstrates the conversion of the tosylated intermediate from Protocol 3.1 into a valuable chiral aziridine. Aziridines are versatile intermediates in the synthesis of more complex amino compounds.
Materials:
-
(S)-1-Methoxy-3-(tosyloxy)propan-2-amine (from Protocol 3.1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Protection: Dissolve the tosylated amine (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) followed by Boc₂O (1.1 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Concentrate the reaction mixture in vacuo.
-
Cyclization: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF in a separate flask. Cool the suspension to 0 °C.
-
Addition of Precursor: Dissolve the crude N-Boc protected tosylate from step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with EtOAc.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, including potential antiviral agents. Its ready availability from the chiral pool and its bifunctional nature allow for a wide range of stereocontrolled chemical transformations. The protocols provided herein offer a foundation for researchers to incorporate this synthon into their drug discovery and development programs, paving the way for the creation of novel and effective antiviral therapies. The principles of asymmetric synthesis and the strategic use of chiral synthons remain paramount in the ongoing effort to combat viral diseases.[21][22][23]
References
- 1. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 4. Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
- 13. CAS 5680-80-8: L-Serine, methyl ester, hydrochloride (1:1) [cymitquimica.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of C-Arylnucleoside Analogues [mdpi.com]
- 20. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. daneshyari.com [daneshyari.com]
- 22. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-2-Amino-3-methoxypropan-1-ol HCl as a Chiral Auxiliary in Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Preamble: Navigating Undocumented Territory
In the vast landscape of asymmetric synthesis, a select group of chiral auxiliaries have become the "gold standard" due to their reliability, predictability, and extensive documentation.[1] The subject of this guide, (S)-2-Amino-3-methoxypropan-1-ol, derived from L-serine methyl ether, represents a logical yet less-explored variant of the widely successful amino alcohol-based auxiliaries. While direct, peer-reviewed applications of this specific auxiliary are not extensively reported, its structural similarity to canonical systems, such as those derived from valine or phenylalanine (i.e., Evans' auxiliaries), allows us to construct a robust and predictive guide to its potential use.[2][]
This document, therefore, serves as both a theoretical framework and a practical guide. The protocols herein are built upon the well-established and validated principles of oxazolidinone-based chiral auxiliaries.[4][5] They are intended to provide a strong starting point for researchers looking to explore the utility of (S)-2-Amino-3-methoxypropan-1-ol HCl or similar novel auxiliaries in their synthetic campaigns.
The Strategic Value of (S)-2-Amino-3-methoxypropan-1-ol
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[5] For an auxiliary to be synthetically useful, it must meet three criteria:
-
Facile Installation and Removal: It must be easily attached to the substrate and subsequently cleaved under mild conditions that do not compromise the newly formed stereocenter(s).[6]
-
High Stereochemical Control: It must impose a rigid conformational bias on the substrate, leading to a predictable and high-yielding stereochemical outcome.[4]
-
Availability and Recyclability: Both enantiomers of the auxiliary should ideally be accessible and recoverable for reuse to ensure process economy.
(S)-2-Amino-3-methoxypropan-1-ol, as an L-serine derivative, fits this profile. Its 1,2-amino alcohol motif is primed for cyclization into a 2-oxazolidinone structure—a privileged scaffold for asymmetric control.[][7] The key structural feature is the C4 methoxymethyl substituent, which will serve as the primary stereodirecting group.
Logical Workflow for Chiral Auxiliary Application
The general strategy for employing an amino alcohol-derived chiral auxiliary is a multi-step sequence, as outlined below.
Caption: General workflow for using an amino alcohol chiral auxiliary.
Mechanism of Stereocontrol: The Oxazolidinone Scaffold
The efficacy of this class of auxiliaries hinges on the formation of a rigid N-acyl oxazolidinone imide. Upon deprotonation with a strong base, this imide forms a chelated (Z)-enolate where the metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺) coordinates to both the enolate oxygen and the endocyclic carbonyl oxygen.[4][6] This chelation locks the molecule into a planar, rigid conformation.
The critical stereodirecting element is the substituent at the C4 position—in this case, the methoxymethyl group. This group sterically shields the si-face of the enolate, forcing an incoming electrophile (E⁺) to approach from the less hindered re-face. This predictable facial bias is the origin of the high diastereoselectivity observed in these reactions.
Transition State Model for Asymmetric Alkylation
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
Protecting group strategies for the amine and hydroxyl groups of (S)-2-Amino-3-methoxypropan-1-ol HCl
Application Notes & Protocols: Protecting Group Strategies for (S)-2-Amino-3-methoxypropan-1-ol HCl
Introduction: Navigating the Bifunctionality of a Key Chiral Building Block
(S)-2-Amino-3-methoxypropan-1-ol is a valuable chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients. Its structure presents a unique synthetic challenge: the presence of both a primary amine and a primary hydroxyl group. These nucleophilic and reactive moieties necessitate a carefully considered protecting group strategy to achieve regioselectivity and prevent undesirable side reactions during subsequent synthetic transformations. This guide provides a detailed exploration of orthogonal and selective protection strategies for this versatile molecule, complete with field-proven protocols and the rationale behind experimental choices.
The hydrochloric acid (HCl) salt form of the starting material adds another layer of consideration. The amine is protonated, rendering it non-nucleophilic. Therefore, protection of the hydroxyl group can be achieved directly, or the amine can be deprotonated in situ for its protection.
Core Concept: The Imperative of Orthogonal Protection
In a molecule with multiple reactive functional groups, an orthogonal protection strategy is paramount.[1] This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[2][3][4] For (S)-2-Amino-3-methoxypropan-1-ol, this means choosing an amine protecting group and a hydroxyl protecting group that are stable to each other's deprotection conditions. This selectivity is the cornerstone of complex, multi-step syntheses.[5][6]
A typical orthogonal strategy might involve an acid-labile group for the amine and a group removable by hydrogenolysis for the hydroxyl, or vice versa. The choice of protecting groups is dictated by the planned synthetic route and the stability of the protecting groups to the anticipated reaction conditions.[7][8]
Diagram: Decision-Making Flowchart for Protecting Group Selection
Caption: A flowchart to guide the selection of orthogonal protecting groups.
Strategies for Amine Protection
The primary amine in (S)-2-amino-3-methoxypropan-1-ol is a potent nucleophile. Its protection is often the first step in a synthetic sequence. The most common amine protecting groups are carbamates, which temper the amine's nucleophilicity and basicity.[1][9]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability in a broad range of conditions and its facile removal under mild acidic conditions.[10][11]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10] The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[11]
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[9][12]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[13] It is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[13]
-
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[13]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond.[13][14][15]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is favored in solid-phase peptide synthesis due to its unique deprotection condition.[16][17] It is stable to acidic conditions but cleaved by mild bases.[16][18]
-
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a mild base.[16][17]
-
Deprotection: Deprotection is achieved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like DMF.[18][19][20]
Strategies for Hydroxyl Protection
The primary hydroxyl group is less nucleophilic than the amine but can interfere in many reactions. Its protection is crucial when the amine is intended to be the reactive site or when harsh conditions are employed that could affect the hydroxyl group.
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most common protecting groups for alcohols.[21][22] The TBDMS group is particularly popular due to its balance of stability and ease of removal.
-
Introduction: The TBDMS group is introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent.[23][24] The steric bulk of the TBDMS group allows for selective protection of primary alcohols.[23]
-
Deprotection: The silicon-oxygen bond is readily cleaved by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[25][26]
Trityl (Triphenylmethyl, Tr) Ether
The trityl group is a bulky protecting group that is highly selective for primary alcohols.[27][28]
-
Introduction: The trityl group is introduced using trityl chloride in the presence of a base like pyridine.[27] The reaction proceeds through a stable trityl cation intermediate.[27]
-
Deprotection: The trityl group is labile to mild acidic conditions.[27][28][29]
Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions.[25][30][31]
-
Introduction: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., NaH) and reacted with benzyl bromide.[32]
-
Deprotection: Similar to the Cbz group, benzyl ethers are removed by catalytic hydrogenolysis.[14][25]
Data Presentation: Stability of Common Protecting Groups
| Protecting Group | Stable To | Labile To |
| Amine Protecting Groups | ||
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl)[9][12] |
| Cbz | Acid, Base | Catalytic Hydrogenolysis[13][33] |
| Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine)[16][19] |
| Hydroxyl Protecting Groups | ||
| TBDMS | Hydrogenolysis, Mild Acid/Base | Fluoride Ions (TBAF), Strong Acid[25][26] |
| Trityl | Base, Hydrogenolysis | Mild Acid[27][28] |
| Benzyl | Strong Acid/Base, Nucleophiles | Catalytic Hydrogenolysis[25][32] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection
This protocol describes the protection of the amine functionality, leaving the hydroxyl group free for subsequent reactions.
Diagram: Workflow for N-Boc Protection
Caption: Step-by-step workflow for the N-Boc protection of the amino alcohol.
Materials:
-
This compound (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and sodium bicarbonate in deionized water.
-
Add a solution of (Boc)₂O in a minimal amount of a water-miscible solvent like acetone or THF.[12]
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.
Protocol 2: Selective O-TBDMS Protection
This protocol details the protection of the hydroxyl group. The amine hydrochloride salt form prevents the amine from reacting.
Diagram: Workflow for O-TBDMS Protection
Caption: Step-by-step workflow for the O-TBDMS protection of the amino alcohol.
Materials:
-
This compound (1 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 mmol)
-
Imidazole (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add imidazole, followed by the portion-wise addition of TBDMS-Cl.[24]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.[24]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-TBDMS protected amino alcohol.[23]
Protocol 3: Orthogonal Protection - N-Boc and O-Benzyl
This protocol describes a two-step process to orthogonally protect both functional groups.
Diagram: Workflow for Orthogonal Protection
Caption: Workflow for the orthogonal protection of the amino and hydroxyl groups.
Materials:
-
(S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate (from Protocol 1) (1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Benzyl bromide (BnBr) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow Protocol 1 to obtain (S)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate.
-
Dissolve the N-Boc protected amino alcohol in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the orthogonally protected product.
Conclusion
The successful synthesis of complex molecules derived from (S)-2-Amino-3-methoxypropan-1-ol is critically dependent on a robust and well-designed protecting group strategy. By understanding the principles of orthogonal protection and the specific chemical properties of common protecting groups like Boc, Cbz, Fmoc, TBDMS, Trityl, and Benzyl, researchers can navigate the challenges posed by this bifunctional chiral building block. The protocols provided herein offer a starting point for the practical application of these strategies, empowering scientists and drug development professionals to efficiently advance their synthetic endeavors.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Orthogonally Protected | lookchem [lookchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. scribd.com [scribd.com]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. genscript.com [genscript.com]
- 20. peptide.com [peptide.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. zmsilane.com [zmsilane.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 27. benchchem.com [benchchem.com]
- 28. total-synthesis.com [total-synthesis.com]
- 29. acgpubs.org [acgpubs.org]
- 30. uwindsor.ca [uwindsor.ca]
- 31. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 32. Benzyl Ethers [organic-chemistry.org]
- 33. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-2-Amino-3-methoxypropan-1-ol HCl
Abstract
(S)-2-Amino-3-methoxypropan-1-ol is a valuable chiral building block in medicinal chemistry and drug development, prized for its trifunctional nature (primary amine, primary alcohol, methoxy ether) and defined stereochemistry.[1] This guide provides in-depth technical protocols and the underlying scientific rationale for performing amide bond coupling reactions with its hydrochloride salt. We will explore two key strategic workflows: direct amide coupling and a protection-activation-coupling sequence. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for the creation of peptidomimetics and other complex molecular architectures.[2]
Introduction: The Strategic Value of (S)-2-Amino-3-methoxypropan-1-ol
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride (MW: 141.6 g/mol ) is a synthetic precursor whose structure offers multiple avenues for chemical elaboration.[3][4] Its utility is rooted in three key features:
-
Stereocenter: The (S)-configuration at the C2 position is crucial for creating stereochemically pure compounds, which is paramount in modern drug design to ensure target specificity and reduce off-target effects.
-
Nucleophilic Centers: It possesses two distinct nucleophilic sites—a primary amine and a primary alcohol. The amine is inherently more nucleophilic, allowing for chemoselective reactions under controlled conditions.[5]
-
Methoxy Group: The methoxy ether provides a stable, non-reactive element that can influence the lipophilicity and conformational properties of the final molecule.
This guide focuses on the most common transformation involving this molecule: the formation of a stable amide bond with a carboxylic acid.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's carboxyl group.[6] Direct reaction is unfavorable; therefore, a coupling reagent is used to convert the hydroxyl of the carboxylic acid into a good leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Key considerations for successful coupling include:
-
Choice of Coupling Reagent: Modern reagents are designed for high efficiency, fast reaction times, and minimal side reactions, particularly racemization of adjacent chiral centers.[6]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to dissolve reactants and facilitate the reaction.[7]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the HCl salt of the amine and to scavenge the acid produced during the reaction.[7]
-
Temperature: Most coupling reactions are initiated at 0 °C to control the initial rate of reaction and then allowed to warm to room temperature.[8]
Application Note 1: Direct Amide Coupling Using HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium-salt-based coupling reagent known for its high reactivity and low rates of epimerization.[6][9] It is particularly suitable for challenging couplings.[6]
Causality & Mechanism
The HATU-mediated coupling proceeds through a highly reactive OAt-active ester.[6][7][10]
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.[10][11]
-
Activation: The carboxylate attacks HATU to form an OAt-active ester, a highly efficient acylating agent, releasing tetramethylurea as a byproduct.[7][10][11]
-
Nucleophilic Attack: The free amine of (S)-2-Amino-3-methoxypropan-1-ol attacks the activated ester's carbonyl carbon.
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and release the HOAt byproduct.[10]
The pyridine nitrogen in the HOAt leaving group is believed to accelerate the coupling step through a neighboring group effect, contributing to HATU's high efficiency.[7]
Visualizing the HATU Coupling Workflow
Caption: General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: HATU Coupling
Materials:
-
Carboxylic Acid of interest
-
(S)-2-Amino-3-methoxypropan-1-ol HCl
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard solvents for workup (Ethyl Acetate, Dichloromethane) and purification.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Note: Two equivalents of base are for the reaction, and one is to neutralize the HCl salt.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for the formation of the reactive OAt-ester.[12]
-
Coupling: Add this compound (1.1 equiv) as a solid to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amide.
Quantitative Parameters Summary
| Parameter | Recommended Value | Rationale / Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| (S)-2-Amino-3-methoxy... | 1.1 equiv | Slight excess to ensure complete consumption of the acid. |
| HATU | 1.1 equiv | Slight excess to drive activation to completion. |
| DIPEA | 3.0 equiv | Accounts for acid neutralization, HCl salt, and catalysis. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Excellent solvating properties for reactants.[7] |
| Temperature | 0 °C to RT | Controlled initiation, then ambient temperature for completion. |
| Time | 1 - 18 hours | Substrate-dependent; monitor for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
Application Note 2: N-Protection Strategy for Subsequent Reactions
In some synthetic routes, the primary alcohol of (S)-2-Amino-3-methoxypropan-1-ol may be the desired nucleophile, for example, in an esterification reaction. In this case, the more nucleophilic amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under a wide range of conditions but can be easily removed with mild acid.[13][14]
Causality & Mechanism
The primary amine is significantly more nucleophilic than the primary alcohol, allowing for high chemoselectivity.[5] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the free amine on one of the carbonyls of the anhydride. A base is used to neutralize the HCl salt and facilitate the reaction.
Visualizing the N-Boc Protection Workflow
Caption: Workflow for N-Boc protection of the amino alcohol.
Detailed Experimental Protocol: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or DIPEA
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: To a solution of this compound (1.0 equiv) in DCM, add triethylamine (2.2 equiv) and stir for 10 minutes at room temperature.
-
Reagent Addition: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.
Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the acid.2. Steric hindrance from substrates.[15]3. Aggregation of reactants.[16] | 1. Increase pre-activation time; ensure anhydrous conditions.2. Switch to a more potent coupling reagent (e.g., COMU). Consider heating the reaction, but monitor for racemization.3. Use a different solvent like NMP or a solvent mixture.[17] |
| Racemization Detected | 1. Strong base (e.g., DIPEA) or excess base.2. Over-activation or prolonged reaction at high temp.3. Inappropriate coupling reagent. | 1. Use a weaker base like N-methylmorpholine (NMM) or collidine.[15]2. Reduce pre-activation time and run the reaction at a lower temperature.3. Use additives known to suppress racemization, such as Oxyma Pure, which is superior to HOBt.[15] |
| Multiple Byproducts | 1. Side reaction with HATU (guanidinylation of amine).2. Impure starting materials.3. Reaction with atmospheric moisture. | 1. Avoid large excess of HATU. Add the amine after a defined pre-activation period.[12]2. Confirm purity of starting materials by NMR/LC-MS.3. Ensure the use of flame-dried glassware and anhydrous solvents under an inert atmosphere. |
| Difficulty Removing Byproducts | 1. Tetramethylurea (from HATU) or DCU (from DCC) can be difficult to remove.[11]2. EDC byproducts are water-soluble. | 1. For HATU, thorough aqueous workup and careful chromatography are key.2. If byproduct removal is a major issue, consider using EDC, as its urea byproduct is easily removed by aqueous washes.[8] |
References
- 1. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. biotage.com [biotage.com]
Application Note: Stereoselective Synthesis of Chiral Oxazolidines from (S)-2-Amino-3-methoxypropan-1-ol HCl and Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2-amino alcohols are foundational building blocks in modern organic synthesis, prized for their dual functionality and inherent chirality. Their ability to serve as precursors for chiral auxiliaries, ligands, and complex molecular scaffolds makes them indispensable in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity.[1][2] Among these, (S)-2-Amino-3-methoxypropan-1-ol, derived from L-serine, is a versatile synthon. Its reaction with aldehydes and ketones provides a direct route to highly functionalized, enantiomerically pure oxazolidines.
This guide provides a comprehensive overview of the reaction between (S)-2-Amino-3-methoxypropan-1-ol HCl and various carbonyl compounds. We will delve into the underlying reaction mechanism, principles of stereocontrol, and provide detailed, field-tested protocols for the synthesis and characterization of these valuable heterocyclic products. The resulting oxazolidines are not merely stable products but are versatile intermediates for creating sp3-rich chiral fragments for fragment-based lead discovery (FBLD) and for the development of sophisticated chiral auxiliaries for asymmetric synthesis.[3][4]
Section 1: The Underpinning Chemistry: Mechanism and Stereocontrol
The condensation of a 1,2-amino alcohol with an aldehyde or ketone is a classic acid-catalyzed reaction that proceeds through two key equilibrium stages to form a five-membered oxazolidine ring.[5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting the stereochemical outcome.
Causality Behind the Mechanism:
-
Neutralization: The starting material is an HCl salt. The amine is protonated and thus non-nucleophilic. The first essential step is the in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, NaHCO₃) to liberate the free amine.
-
Hemiaminal Formation: The liberated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal. This step is reversible.
-
Dehydration to Iminium Ion: Under acidic catalysis (either residual HCl or an added catalyst), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water forms a resonance-stabilized iminium ion (or Schiff base). This dehydration step is the primary driving force for the reaction and is often facilitated by the physical removal of water.[6][7]
-
Intramolecular Cyclization: The pendant hydroxyl group of the original amino alcohol, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic iminium carbon, forming the five-membered oxazolidine ring.[5] This step establishes the final stereocenters.
Stereochemical Control (Chirality Transfer): The reaction is highly stereospecific. The pre-existing stereocenter at C4 (originating from the (S)-amino alcohol) directs the facial selectivity of the intramolecular cyclization. This "chirality transfer" process creates a new stereocenter at C2 (the former carbonyl carbon) with a predictable configuration.[5] For most aldehydes, this results in a strong preference for a single diastereomer.
Caption: General mechanism for oxazolidine formation.
Section 2: Applications in Asymmetric Synthesis
The chiral oxazolidines derived from (S)-2-Amino-3-methoxypropan-1-ol are powerful intermediates. Their true utility is realized in their subsequent transformations.
-
Chiral Auxiliaries for Aldol Reactions: The oxazolidine can be N-acylated (e.g., with propionyl chloride) to generate an N-acyl oxazolidinone analog. These structures are renowned for their ability to control stereochemistry in aldol additions.[8] The enolates, typically formed with boron or titanium Lewis acids, adopt a rigid, chelated transition state that directs the approach of an aldehyde electrophile, leading to the formation of new stereocenters with high diastereoselectivity.[9][10] Sulfur-containing variants, such as oxazolidinethiones, have shown superior performance in certain cases.[11][12]
-
Templates for Asymmetric Alkylation: Similar to aldol reactions, the enolates of N-acyl oxazolidinones can be alkylated with high diastereoselectivity. The bulky group at C4 effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[13]
-
Building Blocks for Drug Discovery: These oxazolidines are sp³-rich, chiral scaffolds. In fragment-based lead discovery (FBLD), such structures are highly desirable as they provide three-dimensional diversity often lacking in commercial fragment libraries.[3][14] The methoxy and hydroxymethyl groups provide additional vectors for synthetic elaboration to optimize binding and pharmacokinetic properties.
Section 3: Experimental Protocols
3.1. General Considerations & Safety
-
Safety: this compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Anhydrous Conditions: The dehydration step is critical. While some reactions proceed without rigorous drying, optimal yields are achieved by removing water as it forms. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[15][16] Alternatively, chemical drying agents like anhydrous MgSO₄ can be used.[17]
-
Reagent Purity: Use freshly distilled aldehydes to avoid side reactions from oxidized impurities (carboxylic acids). Solvents should be of appropriate anhydrous grade.
3.2. Protocol 1: Synthesis of (4S)-4-(Methoxymethyl)-2-phenyl-1,3-oxazolidine
This protocol details the reaction with a representative aromatic aldehyde, benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Benzaldehyde (1.05 eq)
-
Toluene (Anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add this compound (e.g., 1.42 g, 10 mmol) and anhydrous toluene (50 mL).
-
Neutralization: Add triethylamine (1.53 mL, 11 mmol) to the suspension. Stir at room temperature for 15 minutes to form the free amine.
-
Carbonyl Addition: Add benzaldehyde (1.07 mL, 10.5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove any salts (triethylamine hydrochloride). Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a colorless to pale yellow oil. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.[18]
Caption: General workflow for oxazolidine synthesis.
3.3. Protocol 2: Synthesis of (4S)-2,2-Dimethyl-4-(methoxymethyl)-1,3-oxazolidine
This protocol describes the reaction with a representative ketone, acetone. Reactions with ketones are generally less favorable than with aldehydes and may require an excess of the ketone, which can also serve as the solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Acetone (can be used as solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (2.0 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Procedure:
-
Reagent Addition: In a 50 mL round-bottom flask, combine this compound (1.42 g, 10 mmol), sodium bicarbonate (1.26 g, 15 mmol), and acetone (25 mL).
-
Dehydrating Agent: Add anhydrous magnesium sulfate (2.4 g, 20 mmol).
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours, or at a gentle reflux (40-50°C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove all solids. Wash the solids with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation or flash chromatography.
-
Characterization: Confirm the structure by spectroscopic methods.[19][20] Note that oxazolidines from simple ketones can be prone to hydrolysis, so care should be taken during workup and storage.[18]
Section 4: Data Interpretation and Troubleshooting
| Parameter | Aldehyde Reaction (Protocol 1) | Ketone Reaction (Protocol 2) | Rationale |
| Typical Yield | 75-95% | 60-85% | Aldehydes are more electrophilic and less sterically hindered than ketones, leading to a more favorable equilibrium. |
| Diastereoselectivity | High (often >95:5 d.r.) | Moderate to High | The single substituent at C2 in aldehyde-derived oxazolidines leads to a more defined low-energy conformation. |
| Reaction Time | 2-4 hours (reflux) | 4-24 hours | Ketones are less reactive, requiring longer reaction times or more forcing conditions. |
| ¹H NMR Signature | C2-H proton appears as a singlet or doublet around 4.5-5.5 ppm. | Two distinct singlets for the C2-methyl groups. | The chemical environment of the C2 position is diagnostic for the starting carbonyl compound.[18][19] |
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low Yield / Incomplete Reaction | 1. Insufficient water removal. 2. Incomplete neutralization of HCl salt. 3. Reagent decomposition (old aldehyde). | 1. Ensure the Dean-Stark trap is functioning correctly; use a chemical drying agent (MgSO₄, molecular sieves).[17] 2. Use a slight excess of base (1.1 eq). 3. Use freshly distilled aldehyde. |
| Formation of Side Products | 1. Self-condensation of aldehyde (aldol reaction). 2. Formation of dimeric species.[18] | 1. Add the aldehyde slowly to the amine solution; avoid excessively high temperatures or strong bases. 2. Ensure anhydrous conditions and avoid aqueous workups if the product is sensitive. |
| Product Hydrolysis | Product is unstable to water or silica gel. | Perform a non-aqueous workup. If purifying by chromatography, use neutral alumina or deactivate silica gel with triethylamine. Store the final product over a drying agent. |
Conclusion
The reaction of this compound with aldehydes and ketones is a robust and highly stereoselective transformation that provides rapid access to valuable chiral oxazolidine scaffolds. These intermediates are pivotal in modern synthetic strategies, serving as reliable chiral auxiliaries for asymmetric C-C bond formation and as sp³-rich building blocks for the development of novel therapeutics.[1][4] The protocols and insights provided herein are designed to empower researchers to confidently apply this versatile chemistry to their specific targets in drug discovery and process development.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dean-Stark_apparatus [chemeurope.com]
- 16. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
Application Notes & Protocols: The Strategic Use of (S)-2-Amino-3-methoxypropan-1-ol HCl in the Synthesis of Advanced Chiral Ligands
Preamble: The Indispensable Role of Chiral Amino Alcohols in Asymmetric Catalysis
Asymmetric catalysis is a foundational pillar of modern chemical synthesis, particularly within pharmaceutical and fine chemical development, where precise control of stereochemistry is not merely advantageous but imperative for biological activity and safety.[1] At the heart of this discipline lie chiral ligands—molecules that coordinate to a metal center to create a stereo-defined environment, thereby guiding a chemical reaction to yield one enantiomer preferentially over the other.[2]
Among the most versatile and reliable precursors for these critical ligands are chiral β-amino alcohols.[3] Their value stems from a privileged structural arrangement: a 1,2-juxtaposition of nitrogen and oxygen donor atoms on a chiral scaffold. This arrangement facilitates the formation of stable, five-membered chelate rings with metal centers, a key factor in creating a rigid and predictable catalytic pocket.[4]
This guide focuses on a particularly useful, yet less common, building block: (S)-2-Amino-3-methoxypropan-1-ol HCl (1) . The presence of a methoxy group introduces unique electronic and steric properties, offering a handle for fine-tuning the ligand's environment. We will explore its application in the synthesis of a C₂-symmetric bis(oxazoline) (BOX) ligand, a class renowned for its efficacy in a multitude of asymmetric transformations.[5]
Featured Precursor: this compound (1)
| Property | Value | Source |
| Molecular Formula | C₄H₁₂ClNO₂ | [6] |
| Molecular Weight | 141.6 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Chirality | (S)-configuration | N/A |
| Key Structural Features | Primary amine, primary alcohol, methoxy ether group | N/A |
The hydrochloride salt form ensures stability and simplifies handling. Prior to reaction, it is typically neutralized in situ or via a basic workup to liberate the free amine. The methoxy group at the 3-position provides steric bulk more distal from the coordinating nitrogen compared to a simple alkyl group, which can influence the catalytic pocket's shape and substrate approach.
Synthetic Workflow: From Amino Alcohol to a C₂-Symmetric BOX Ligand
The synthesis of a bis(oxazoline) ligand from a chiral amino alcohol is a robust and well-established two-step process.[5] It involves the formation of a bis-amide intermediate followed by a double cyclodehydration to form the two oxazoline rings. This modular approach allows for variation in both the chiral amino alcohol and the dicarboxylic acid derivative used as the linker.
Caption: High-level workflow for the synthesis of a BOX ligand from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis-amide Intermediate (2)
This step involves the acylation of two equivalents of the chiral amino alcohol with a suitable dicarboxylic acid derivative, here malonyl dichloride, to form the C₂-symmetric bis-amide linker.
Causality Behind Experimental Choices:
-
Reagents: Malonyl dichloride is a highly reactive acylating agent, ensuring efficient reaction with the amine. Triethylamine (Et₃N) is used as a base to neutralize the HCl salt of the starting material and the HCl gas produced during the acylation.
-
Solvent: Dichloromethane (DCM) is an excellent, non-protic solvent for this reaction, dissolving the reactants while remaining inert.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1) (2.2 eq, e.g., 10.0 g).
-
Suspend the solid in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (Et₃N) (2.5 eq) dropwise to the suspension. Stir for 30 minutes to ensure complete neutralization of the hydrochloride salt, resulting in the free amino alcohol in solution.
-
In a separate flask, dissolve malonyl dichloride (1.0 eq) in a small volume of anhydrous DCM.
-
Add the malonyl dichloride solution dropwise to the cooled amino alcohol solution over 30-45 minutes via the dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (aq) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bis-amide intermediate (2) . The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Dehydrative Cyclization to Bis(oxazoline) Ligand (3)
This is the critical ring-forming step where the hydroxyl groups of the bis-amide intermediate are activated and displaced by the amide oxygens to form the two oxazoline rings.
Causality Behind Experimental Choices:
-
Reagents: Thionyl chloride (SOCl₂) is a powerful and effective dehydrating agent. It reacts with the hydroxyl groups to form chlorosulfite esters, which are excellent leaving groups, facilitating intramolecular nucleophilic attack by the amide oxygen to close the ring.[5]
-
Solvent: Chloroform (CHCl₃) is a suitable solvent that is stable to the reaction conditions and has a boiling point appropriate for refluxing.
-
Temperature: The reaction is initiated at 0 °C to control the addition of the reactive SOCl₂. It is then heated to reflux to provide the necessary thermal energy to drive the cyclization to completion.
Step-by-Step Methodology:
-
Dissolve the crude or purified bis-amide intermediate (2) (1.0 eq) in anhydrous chloroform (CHCl₃) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.2 - 2.5 eq) dropwise to the solution. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 60-65 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of sodium carbonate (Na₂CO₃) cooled in an ice bath. Caution: Quenching is highly exothermic and releases gas.
-
Extract the aqueous layer with chloroform or DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure bis(oxazoline) ligand (3) .
Application in Asymmetric Catalysis: A Representative Example
The synthesized BOX ligand (3) can be complexed with various metal precursors (e.g., Cu(OTf)₂, Zn(OTf)₂, Pd(OAc)₂) to form a chiral catalyst. These catalysts are highly effective in reactions such as asymmetric Diels-Alder, Friedel-Crafts alkylations, and conjugate additions.
Caption: Generalized catalytic cycle for a BOX-ligand-mediated asymmetric reaction.
Expected Results & Characterization Data
The following table summarizes the expected outcomes and key characterization data for the synthesis.
| Parameter | Expected Value / Observation |
| Yield (Overall) | 40-60% (unoptimized) |
| Enantiomeric Purity | >99% ee (starting from enantiopure amino alcohol) |
| ¹H NMR | Appearance of characteristic diastereotopic protons on the oxazoline ring (4.0-5.0 ppm). Disappearance of -OH and -NH protons. |
| ¹³C NMR | Appearance of characteristic C=N carbon (160-170 ppm) and chiral center carbon signals. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass of ligand (3) . |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming enantiopurity. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl
Welcome to the technical support center for the synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chiral intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and reliable method starts from the readily available chiral building block, L-serine. This multi-step synthesis leverages the inherent stereochemistry of the starting material. The typical sequence involves:
-
N-protection of the amino group, commonly with a tert-butyloxycarbonyl (Boc) group.
-
O-methylation of the hydroxyl group.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Deprotection of the amino group and formation of the hydrochloride salt.
Q2: What are the most critical parameters to control during this synthesis?
The most critical parameters are temperature control during O-methylation and the choice of reducing agent. Overly harsh conditions during methylation can lead to side reactions, while the reduction step must be efficient and clean to avoid a complex mixture of products. Maintaining an inert atmosphere during the reduction, especially when using borane reagents, is also crucial.
Q3: My final product has a low enantiomeric excess (ee). What are the likely causes?
A loss of enantiomeric purity can occur at several stages. The carbon alpha to the carbonyl group in the intermediate N-protected-O-methyl-serine is susceptible to racemization, especially under harsh basic or acidic conditions or elevated temperatures. It is essential to use mild bases and to carefully control the temperature throughout the synthesis.
Q4: I am having trouble with the borane reduction step. What are some common issues?
Difficulties with borane reductions can arise from several factors. Incomplete reactions can be due to impure or degraded borane reagents. The formation of stable amine-borane complexes can also complicate the work-up. It is important to use a fresh, anhydrous borane source and to follow a proper quenching and work-up procedure to decompose any borane complexes and hydrolyze borate esters.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The following table outlines common byproducts encountered during the synthesis of this compound, their likely causes, and strategies for their identification and mitigation.
| Byproduct | Potential Cause | Identification | Mitigation Strategy |
| (R)-2-Amino-3-methoxypropan-1-ol | Racemization during the synthesis, particularly at the stage of the O-methylated carboxylic acid intermediate. | Chiral HPLC analysis. | Use mild bases and maintain low temperatures during the O-methylation and subsequent steps. |
| N-Boc-L-serine | Incomplete O-methylation. | TLC, HPLC, or LC-MS analysis of the crude product after the methylation step. | Ensure complete reaction by monitoring with TLC. Use a slight excess of the methylating agent and allow for sufficient reaction time. |
| (S)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid | Incomplete reduction of the carboxylic acid. | TLC, HPLC, or LC-MS analysis of the crude product after the reduction step. | Use a fresh, active borane reagent and ensure anhydrous conditions. Monitor the reaction to completion. |
| N-methylated byproducts | N-methylation as a side reaction if the amino group is not fully protected. | 1H NMR spectroscopy (presence of an N-methyl signal), LC-MS. | Ensure complete N-protection of the starting L-serine before proceeding with O-methylation. |
| Borate esters | Incomplete hydrolysis of borate esters formed during the borane reduction work-up. | 11B NMR spectroscopy, or observation of broad signals in the 1H NMR spectrum. | Ensure a thorough acidic or oxidative work-up after the borane reduction to fully hydrolyze all boron-containing species. |
Experimental Workflows and Protocols
Troubleshooting Workflow for Unexpected Byproducts
The following diagram illustrates a general workflow for identifying and addressing unexpected byproducts during your synthesis.
Caption: A flowchart for troubleshooting unexpected byproducts.
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of (S)-2-Amino-3-methoxypropan-1-ol. Optimization may be required.[1]
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. The ratio can be adjusted to optimize separation.[1] For basic analytes like amino alcohols, adding a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Standard Preparation: Prepare a solution of the racemic compound to confirm the elution order and resolution of the enantiomers.[1]
Protocol 2: 1H NMR for Structural Confirmation and Purity Assessment
This protocol outlines the general procedure for acquiring a 1H NMR spectrum to confirm the structure of the final product and assess its purity.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Data Acquisition: Acquire a standard 1D proton spectrum.
-
Data Analysis:
-
Integrate the peaks to determine the relative ratios of protons and to identify any impurities.
References
Technical Support Center: Navigating the Purification of (S)-2-Amino-3-methoxypropan-1-ol HCl and its Derivatives
Welcome to the technical support center dedicated to the purification of (S)-2-Amino-3-methoxypropan-1-ol HCl and its structurally related derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating and purifying these valuable chiral building blocks. As intermediates in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific, practical issues that can arise during the purification workflow. The solutions provided are based on established chemical principles and best practices in process chemistry.
Question 1: My recrystallization of this compound is failing. The product either "oils out" or no crystals form at all. What's going wrong?
Answer: This is a classic challenge in crystallization, especially with hydrochloride salts of amino alcohols which can be highly soluble or hygroscopic. Let's break down the potential causes and solutions.
-
Causality of "Oiling Out": This phenomenon typically occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated at a temperature where the solute's solubility is extremely high. The compound separates as a liquid phase instead of a crystalline solid.
-
Causality of No Crystal Formation: This is most often due to two opposing issues: either the solution is not sufficiently saturated, or it is in a stable, supersaturated state where nucleation is inhibited.[1] Using too much solvent is the most frequent cause.[1]
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: For amine hydrochloride salts, short-chain alcohols are generally the solvents of choice.[1][2][3] Isopropanol is often a good starting point as it provides a good balance of solubility at high temperatures and insolubility at lower temperatures.[1] Ethanol can sometimes be too good a solvent, leading to lower yields.
-
Address "Oiling Out":
-
Lower the Temperature: Before adding your crude product, try dissolving it in a minimal amount of solvent at a temperature below the solvent's boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or warm isopropanol). Then, slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble, like ethyl acetate or diethyl ether) dropwise until turbidity persists. Gently heat until the solution becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization When None Occurs:
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1]
-
Introduce a Nucleation Site: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can act as nucleation sites for crystal growth.[1]
-
Seed the Solution: If you have a small amount of pure crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will provide a template for further crystal growth.
-
dot
Caption: Troubleshooting Recrystallization Failures.
Question 2: My final product has low enantiomeric excess (ee). How can I improve the chiral purity?
Answer: Achieving high enantiomeric purity is a critical challenge for chiral molecules. The separation of enantiomers relies on their differential interaction with another chiral entity.
-
Mechanism of Chiral Separation: Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by standard methods like recrystallization. To separate them, you must temporarily convert them into diastereomers, which have different physical properties. This is the principle behind diastereomeric salt resolution. Alternatively, chiral chromatography uses a chiral stationary phase (CSP) to create transient, diastereomeric interactions, leading to different retention times.[4][5]
Strategies for Enantiomeric Enrichment:
-
Diastereomeric Salt Resolution: This is a classical and often scalable method.
-
Procedure: React your racemic free amine with a chirally pure acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid). This forms two diastereomeric salts.
-
Separation: These diastereomeric salts will have different solubilities in a given solvent. Through careful solvent selection and fractional crystallization, one diastereomer will preferentially crystallize out of solution.
-
Liberation: After isolating the desired diastereomeric salt, the chirally pure amine can be liberated by treatment with a base.
-
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique.
-
Column Selection: The key is finding the right Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for separating a wide range of chiral compounds, including amines and amino alcohols.[6][7]
-
Method Development: Screening different mobile phases (Normal Phase, Polar Organic Mode) is necessary to achieve optimal separation. For analytical purposes, derivatization of the amine with an agent like fluorene-2-carboxaldehyde can enhance detection and separation.[6]
-
dot
Caption: Decision-Making in Chiral Purification.
Question 3: We are scaling up our purification process, and the impurity profile has changed for the worse. Why is this happening and what can we do?
Answer: This is a significant and common challenge in process development. What works perfectly at the gram-scale in the lab often behaves differently in larger reactors.[8][9] The fundamental reason is that physical parameters do not scale linearly with volume.
-
Root Causes of Scale-Up Issues:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to remove heat.[8] This can lead to localized "hot spots," causing thermal degradation or the formation of side-products.
-
Mixing Efficiency: Achieving homogenous mixing in a large vessel is more difficult.[8][9] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and impurity formation.
-
Mass Transfer: The rate at which reactants are brought together changes at scale, which can alter reaction kinetics and selectivity.[9]
-
Strategies for Successful Scale-Up:
-
Robust Process Development: Before scaling up, invest time in understanding the process parameters at the lab scale. Using Design of Experiments (DoE) can help identify Critical Process Parameters and establish a robust "design space" where the process is less sensitive to small variations.[9]
-
Re-optimize Purification: Do not assume the lab-scale purification method will work perfectly. The change in impurity profile may necessitate a different recrystallization solvent, or the addition of a wash step or a carbon treatment to remove new color-forming impurities.
-
Consider Equipment Differences: Laboratory glassware and industrial reactors have different geometries and materials.[8][10] These differences can impact the process and should be considered during development.
-
Risk Assessment: Employ tools like Failure Mode and Effects Analysis (FMEA) to proactively identify potential risks associated with scaling up the purification process and implement control measures.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity and enantiomeric excess of this compound?
A1: A combination of techniques is required for full characterization:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the structure and identify any major impurities.
-
Enantiomeric Purity (ee): Chiral HPLC is the definitive method.[5] It may be necessary to analyze the free base or a derivatized form of the compound to achieve good separation on a chiral column. Derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to introduce a chromophore for better UV detection and facilitate chiral recognition.
Q2: What are the best general-purpose recrystallization solvents for amino alcohol hydrochlorides?
A2: The ideal solvent will dissolve the compound when hot but not when cold. A summary of common choices is provided below.
| Solvent System | Advantages | Disadvantages & Considerations |
| Isopropanol (IPA) | Good balance of solubility; widely used for HCl salts.[1][2] | Can be slow to crystallize; may require seeding. |
| Ethanol (EtOH) | Stronger solvent than IPA; useful if solubility is an issue. | May lead to lower yields due to higher solubility of the salt at cold temperatures.[1] |
| Methanol (MeOH) | Very strong solvent; good for dissolving highly insoluble materials. | Often requires an anti-solvent for effective crystallization due to high solubility. |
| IPA / Ethyl Acetate | A versatile solvent/anti-solvent pair. | Requires careful, slow addition of the anti-solvent to avoid oiling out. |
| Methanol / MTBE | Another effective solvent/anti-solvent system. | MTBE is highly volatile. |
Q3: How should I properly handle and store purified this compound?
A3: Amine hydrochloride salts, particularly those with hydroxyl groups, can be hygroscopic (tend to absorb moisture from the air).
-
Handling: Handle the material in a low-humidity environment if possible (e.g., a glove box or a dry room).
-
Storage: Store the final product in a tightly sealed container, preferably made of glass. To further protect it from moisture and atmospheric oxygen, consider flushing the container with an inert gas like nitrogen or argon before sealing. Store in a cool, dry place away from direct sunlight.
Q4: Is it better to purify the free base of 2-Amino-3-methoxypropan-1-ol first and then form the HCl salt, or to purify the salt directly?
A4: Both strategies are valid and the best choice depends on the specific impurities present.
-
Purifying the Free Base: The free amine is a liquid and may be amenable to purification by vacuum distillation, which is excellent for removing non-volatile impurities. Following distillation, the pure free base can be dissolved in a suitable solvent (like isopropanol or diethyl ether) and treated with a stoichiometric amount of HCl (e.g., as a solution in isopropanol) to precipitate the pure hydrochloride salt. This final salt formation is often a highly effective purification step in itself.
-
Purifying the HCl Salt: If the main impurities are by-products with similar volatility to the free base, direct purification of the solid HCl salt via recrystallization is often more effective. This is particularly true for removing colored impurities or closely related analogues.
Experimental Protocol Example
Protocol: General Recrystallization of this compound from Isopropanol
This is a representative protocol and may require optimization.
-
Dissolution: Place the crude this compound (1.0 eq) in an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add isopropanol (approx. 5-10 mL per gram of crude material to start).
-
Heating: Heat the mixture with stirring in a water or oil bath until the solvent begins to reflux. The solid should dissolve completely. If it does not, add more isopropanol in small portions (1-2 mL at a time) until a clear, homogenous solution is obtained at reflux. Caution: Avoid adding a large excess of solvent.
-
Cooling (Crystallization): Once fully dissolved, turn off the heat and allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved. This ensures the removal of residual solvent.
-
Analysis: Analyze the final product for purity (HPLC, NMR) and enantiomeric excess (Chiral HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 3. CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride - Google Patents [patents.google.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
Technical Support Center: Optimization of Amide Coupling with (S)-2-Amino-3-methoxypropan-1-ol HCl
Welcome to the technical support center for optimizing coupling reactions with (S)-2-Amino-3-methoxypropan-1-ol HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this versatile building block. Drawing upon established principles of amide bond formation and addressing the unique characteristics of this amino alcohol, this resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
The primary challenge in coupling reactions with (S)-2-Amino-3-methoxypropan-1-ol is achieving chemoselective N-acylation over O-acylation of the primary alcohol. This guide will provide detailed strategies to maximize the yield of the desired amide product while minimizing this key side reaction and other common coupling issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is low-yielding. What are the most common initial factors to investigate?
Low yields are a frequent issue in amide coupling and can stem from several sources. Before delving into more complex variables, it's crucial to verify the foundational aspects of your reaction setup.
Answer:
The most common culprits for low coupling yields are related to the activation of the amine, the integrity of your reagents, and the reaction stoichiometry.
-
Inadequate Amine Neutralization: Your starting material is a hydrochloride salt.[1][2] The amine is protonated and therefore not nucleophilic.[1] You MUST add at least one equivalent of a non-nucleophilic base to liberate the free amine for the coupling reaction to proceed. A common error is using insufficient base, which leads to a significant portion of your starting material remaining inactive.
-
Reagent Quality: Coupling reagents, especially carbodiimides like EDC and additives like HOBt, can be sensitive to moisture and degrade over time. Ensure you are using fresh, high-purity, and anhydrous reagents.[3] It is best practice to prepare solutions of activating agents immediately before use.
-
Stoichiometry: A common starting point is to use a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the amino alcohol. This ensures complete activation of the acid and drives the reaction towards completion.
Troubleshooting Guide: Key Reaction Parameters
Q2: I'm observing a significant amount of an O-acylated byproduct. How can I improve selectivity for N-acylation?
This is the most critical challenge with amino alcohol substrates. The primary alcohol presents a competing nucleophilic site for the activated carboxylic acid.
Answer:
Achieving high selectivity for N-acylation over O-acylation hinges on exploiting the inherently greater nucleophilicity of the primary amine compared to the primary alcohol. The choice of coupling reagents, base, and reaction temperature are your primary tools for controlling this selectivity.
-
Mechanism of Selectivity: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen atom. However, this can be influenced by steric hindrance and the reaction conditions. O-acylation becomes more prevalent if the amine is sterically hindered or if the reaction conditions favor activation of the alcohol.[4]
-
Coupling Reagent Selection:
-
Carbodiimides (EDC, DCC) with Additives (HOBt, OxymaPure): This is a common and cost-effective starting point. The in-situ formation of an active ester with HOBt or OxymaPure is generally selective towards the more nucleophilic amine.[5]
-
Onium Salts (HBTU, HATU, PyBOP): These reagents are often more potent and faster, which can sometimes enhance selectivity for the more reactive amine nucleophile.[5] Phosphonium-based reagents like PyBOP may be preferred in some cases as they can lead to cleaner reactions than uronium-based reagents (HBTU, HATU), which carry a risk of guanidinylation of the free amine as a side reaction.
-
-
Base Selection and Stoichiometry:
-
Type of Base: Use a non-nucleophilic, sterically hindered base to prevent it from competing in the reaction. N,N-Diisopropylethylamine (DIPEA) is a very common choice.[5] For sensitive substrates where racemization of the carboxylic acid partner is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[5]
-
Amount of Base: This is a critical parameter.
-
1.0-1.2 Equivalents: Start with this range to neutralize the HCl salt and provide a slightly basic environment to facilitate the coupling.
-
Excess Base: Using a large excess of base can increase the concentration of the deprotonated alcohol (alkoxide), which is a much stronger nucleophile than the neutral alcohol. This will significantly increase the rate of O-acylation.[4][6] Therefore, avoid using a large excess of base.
-
-
-
Temperature Control: Low temperatures (e.g., 0 °C to room temperature) are highly recommended.[5] Higher temperatures can increase the rate of the less-favored O-acylation reaction and lead to other side reactions.
The following diagram illustrates the decision-making process for troubleshooting poor N-acylation selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. bachem.com [bachem.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Technical Support Center: Optimizing Reaction Yields with (S)-2-Amino-3-methoxypropan-1-ol HCl
As a Senior Application Scientist, my team and I frequently field questions from researchers in pharmaceutical and chemical development who utilize our chiral building blocks. A recurring topic is the optimization of reactions involving (S)-2-Amino-3-methoxypropan-1-ol HCl (CAS: 148278-94-8).[1] This versatile reagent is prized for its specific stereochemistry and bifunctional nature, containing a primary amine and a primary alcohol, making it a valuable synthon for complex bioactive molecules.[2]
However, its structure, particularly its delivery as a hydrochloride salt, presents specific challenges that can lead to diminished reaction yields if not properly addressed. This guide is designed to provide in-depth, field-proven insights to troubleshoot and improve your experimental outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your protocols are robust and self-validating.
Part 1: Foundational Knowledge - The Reactant Profile
A thorough understanding of your starting material is the bedrock of a successful synthesis. Let's address the most fundamental questions regarding this compound.
Q1: What are the critical chemical properties of this compound?
This molecule contains three key functional groups: a primary amine, a primary alcohol, and a methoxy ether. Its value lies in its defined (S)-stereocenter, which is crucial for asymmetric synthesis. It is typically supplied as a white to off-white solid.
| Property | Value | Source |
| CAS Number | 148278-94-8 | [1] |
| Molecular Formula | C₄H₁₂ClNO₂ | [3] |
| Molecular Weight | 141.59 g/mol | [1] |
| Form | Solid | |
| Key Functional Groups | Primary Amine (as HCl salt), Primary Alcohol, Ether | N/A |
The presence of both a nucleophilic amine and a nucleophilic alcohol allows for versatile modifications but also introduces the potential for competitive side reactions, which we will address later.
Q2: My amine isn't reacting in my amide coupling. Why is the HCl salt form a critical factor?
This is the most common initial hurdle researchers face. The hydrochloride salt form means the primary amine exists as an ammonium chloride salt (R-NH₃⁺Cl⁻). In this protonated state, the nitrogen's lone pair of electrons, which is essential for its nucleophilic character, is unavailable for reaction.[4] Consequently, the amine is "deactivated" and will not attack an activated carboxylic acid or other electrophile.[5]
To initiate a reaction at the amine center, you must add a base to neutralize the ammonium salt and liberate the free, nucleophilic amine (R-NH₂). Failure to do so is a primary cause of complete reaction failure.
Part 2: Troubleshooting Guide for Low Reaction Yields
Low yield is not a single problem but a symptom with multiple potential causes. The following workflow will help you systematically diagnose and solve the issue.
References
Technical Support Center: A Guide to Preventing Racemization of (S)-2-Amino-3-methoxypropan-1-ol HCl
Welcome to the technical support center for (S)-2-Amino-3-methoxypropan-1-ol HCl. As a crucial chiral building block in pharmaceutical synthesis, maintaining the stereochemical integrity of this molecule is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the loss of enantiomeric purity during chemical transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of racemization as they apply to this compound.
Q1: What is racemization and why is it a critical issue for this specific molecule?
Racemization is the process by which an enantiomerically pure substance, such as the (S)-enantiomer of 2-Amino-3-methoxypropan-1-ol, is converted into a mixture containing equal amounts of both enantiomers (S and R). This 50:50 mixture is known as a racemate or racemic mixture and is optically inactive. For pharmaceutical applications, often only one enantiomer is therapeutically active, while the other may be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization is essential for producing a safe and effective drug.
Q2: What is the primary chemical mechanism that causes racemization in (S)-2-Amino-3-methoxypropan-1-ol?
The primary cause of racemization in this and similar chiral amines is the abstraction of the proton on the chiral carbon (the carbon atom bonded to the amino group). This is particularly likely under basic conditions. The removal of this proton forms a planar, achiral carbanion or a related imine intermediate through tautomerization.[1][2] Subsequent re-protonation of this planar intermediate can occur from either face with equal probability, leading to the formation of both the original (S) and the opposite (R) enantiomer, resulting in a racemic mixture.[1]
Q3: Which experimental conditions are most likely to induce racemization?
Several factors can promote the loss of stereochemical integrity. Understanding these is the first step in prevention:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and racemization.[3][4] The extent of racemization is often directly correlated to the reaction temperature.[5]
-
Presence of Acid or Base: Both strong acids and, more commonly, strong bases can catalyze racemization by facilitating the formation of the problematic achiral intermediates.[1]
-
Prolonged Reaction Times: The longer the molecule is exposed to harsh conditions, the greater the opportunity for racemization to occur.[1]
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates that lead to racemization. Protic solvents, like alcohols, can sometimes increase the rate of racemization by acting as hydrogen donors.[6][7]
Q4: How can I accurately monitor the enantiomeric purity of my compound?
The most reliable and widely used method for determining enantiomeric purity, often expressed as enantiomeric excess (%ee), is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9] This technique allows for the direct separation of the two enantiomers, and the relative peak areas can be used to calculate the %ee. Other methods include indirect analysis after derivatization with a chiral agent or, less accurately, measurement of optical rotation.[9][10]
Section 2: Troubleshooting Guides for Common Reactions
This section provides practical, scenario-based advice for preventing racemization during specific experimental procedures.
Scenario 1: Racemization Observed During N-Acylation or N-Alkylation
Problem: You have attempted to acylate or alkylate the primary amine of (S)-2-Amino-3-methoxypropan-1-ol, but analysis of the product shows significant or complete racemization.
Root Cause Analysis: These reactions often require basic conditions to deprotonate the amine or neutralize acid byproducts. This basic environment, especially if combined with heat, is a classic recipe for racemization via abstraction of the alpha-proton.
Solution Workflow: The Protective Group Strategy
The most robust solution is to protect the amino group with a reagent that reduces its susceptibility to racemization before proceeding with other transformations. Urethane-type protecting groups like Boc and Cbz are particularly effective because they decrease the acidity of the alpha-proton.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Side reactions of the methoxy group in (S)-2-Amino-3-methoxypropan-1-ol HCl
Welcome to the technical support center for (S)-2-Amino-3-methoxypropan-1-ol HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions associated with the methoxy group of this versatile building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Overview of Methoxy Group Reactivity
This compound is a valuable chiral building block in organic synthesis. However, the methoxy group (-OCH₃), while generally stable, can participate in undesirable side reactions under certain experimental conditions. Understanding the reactivity of this functional group is paramount to developing robust and high-yielding synthetic protocols. The primary side reactions of concern are O-demethylation and, to a lesser extent, oxidation of the adjacent alcohol or amino functionalities which can be influenced by the electronic properties of the methoxy group.
This guide will focus on troubleshooting these potential issues, providing mechanistic insights and practical solutions.
Troubleshooting Guide: O-Demethylation
O-demethylation, the cleavage of the methyl group from the ether, is the most common and problematic side reaction. This transformation leads to the formation of a diol impurity, (S)-2-amino-3-hydroxypropan-1-ol, which can complicate purification and impact the biological activity of the final product.
Problem 1: I am observing a significant amount of a more polar byproduct in my reaction, which I suspect is the demethylated diol. What are the likely causes?
Answer: O-demethylation is typically promoted by acidic or nucleophilic conditions, often at elevated temperatures. The key factors to consider are:
-
Strongly Acidic Conditions: The presence of strong Brønsted or Lewis acids can lead to ether cleavage.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., a halide).[1][3]
-
High Temperatures: Thermal stress, especially in the presence of acids or nucleophiles, can provide the activation energy required for demethylation.[4]
-
Strong Nucleophiles: Potent nucleophiles, such as thiolates, can also induce demethylation, particularly in polar aprotic solvents.[5][6]
dot graph TD { A[Start: Reaction with this compound] --> B{Observe polar byproduct?}; B -- Yes --> C{Reaction Conditions}; C -- Acidic? --> D[Potential O-Demethylation]; C -- High Temp? --> D; C -- Strong Nucleophile? --> D; B -- No --> E[Proceed with normal workup]; D --> F{Actionable Steps}; F --> G[Lower Temperature]; F --> H[Use Milder Acid]; F --> I[Protect Amino/Alcohol Groups]; F --> J[Change Solvent]; } caption: Troubleshooting O-Demethylation
Problem 2: How can I minimize or prevent O-demethylation during my reaction?
Answer: Preventing O-demethylation involves a careful selection of reaction conditions and, if necessary, the use of protecting groups.
Protocol 1: Optimization of Reaction Conditions
-
Temperature Control: If your reaction allows, perform it at a lower temperature. Even a reduction of 10-20 °C can significantly decrease the rate of demethylation.
-
Acid Selection: If an acid is required, consider using a milder one. For example, switching from a strong mineral acid like HBr to a weaker organic acid or a Lewis acid with a less nucleophilic counter-ion can be beneficial.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired transformation is complete to minimize the exposure of the product to harsh conditions.
Protocol 2: Protecting Group Strategy
In cases where harsh conditions are unavoidable, protecting the amino and/or hydroxyl groups can modulate the reactivity of the molecule and potentially reduce the propensity for demethylation.
-
Amine Protection: The amino group is inherently nucleophilic and can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7][8]
-
Alcohol Protection: The primary alcohol can be protected with silyl ethers (e.g., TBDMS) or other acid-labile groups.[9]
Table 1: Common Protecting Groups for Amino Alcohols
| Functional Group | Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| Amine | tert-butyloxycarbonyl | Boc | Acid-labile | TFA, HCl in dioxane |
| Amine | Carboxybenzyl | Cbz | Hydrogenolysis | H₂, Pd/C |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Base-stable, acid-labile | TBAF, HF |
| Alcohol | Benzyl ether | Bn | Acid/Base-stable | H₂, Pd/C |
Data compiled from various sources on protecting group chemistry.[8][9][10]
Problem 3: How can I confirm that the byproduct is indeed the demethylated compound?
Answer: Several analytical techniques can be employed to identify the demethylated product:
-
High-Performance Liquid Chromatography (HPLC): The demethylated diol will be more polar and thus have a shorter retention time than the starting material on a reverse-phase column.[4]
-
Mass Spectrometry (MS): The mass of the demethylated product will be 14 Da (the mass of a CH₂ group) less than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic singlet of the methoxy group (around 3.3-3.4 ppm) will be absent in the spectrum of the demethylated product. A new broad singlet corresponding to the additional hydroxyl proton will appear.
-
¹³C NMR: The carbon signal of the methoxy group (around 59 ppm) will be absent.
-
Troubleshooting Guide: Oxidation Side Reactions
While less common than demethylation, the primary alcohol and secondary amine functionalities can be susceptible to oxidation under certain conditions, leading to the formation of aldehydes, carboxylic acids, or other undesired byproducts.[11][12][13]
Problem 4: My reaction mixture is showing signs of decomposition, and I suspect oxidation. What conditions favor this side reaction?
Answer: The presence of strong oxidizing agents or certain catalytic systems can lead to the oxidation of the amino alcohol.
-
Strong Oxidants: Reagents like potassium permanganate, chromium-based oxidants, or even harsh aerobic conditions at elevated temperatures can cause over-oxidation.[14][15]
-
Catalytic Systems: Some metal catalysts, particularly in the presence of an oxidant like O₂ or H₂O₂, can promote the oxidation of alcohols and amines.[11][12][13]
Problem 5: How can I prevent the oxidation of the amino and alcohol groups?
Answer:
-
Inert Atmosphere: If your reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) to minimize aerobic oxidation.
-
Choice of Reagents: Avoid using strong, non-selective oxidizing agents. If an oxidation step is necessary elsewhere in the molecule, choose a chemoselective reagent that will not affect the amino alcohol moiety.
-
Protecting Groups: As with demethylation, protecting the amino and alcohol groups will prevent their oxidation.[7][8][9]
dot graph TD { A[Start: Reaction with this compound] --> B{Observe unexpected byproducts?}; B -- Yes --> C{Reaction Conditions}; C -- Oxidizing agent present? --> D[Potential Oxidation]; C -- Aerobic conditions? --> D; B -- No --> E[Proceed with normal workup]; D --> F{Actionable Steps}; F --> G[Use Inert Atmosphere]; F --> H[Choose Milder Reagents]; F --> I[Protect Amino/Alcohol Groups]; } caption: Troubleshooting Oxidation
Frequently Asked Questions (FAQs)
Q1: Is the methoxy group on this compound susceptible to cleavage under standard Boc-protection conditions (Boc₂O, base)?
A1: Generally, no. Standard Boc-protection conditions are typically mild enough not to cause significant O-demethylation. However, if the reaction is run at a high temperature for an extended period, or if a strongly nucleophilic base is used, some demethylation may be observed. It is always advisable to monitor the reaction by TLC or LC-MS.
Q2: Can I perform a reaction that requires a strong acid, like a Fischer esterification, without causing demethylation?
A2: This is challenging. Strong acids at elevated temperatures are classic conditions for ether cleavage.[1][2][3] If possible, consider alternative esterification methods that do not require such harsh acidic conditions, such as using DCC/DMAP or converting the carboxylic acid to an acid chloride. If you must use a strong acid, do so at the lowest possible temperature and for the shortest possible time.
Q3: Are there any "safe" solvents to use with this compound to avoid side reactions?
A3: Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally safe. Protic solvents like methanol and ethanol are also usually fine under neutral or basic conditions. The choice of solvent becomes critical when strong acids or bases are present, as the solvent can participate in the side reactions.
Q4: I am performing a reaction with a strong nucleophile. Should I be concerned about demethylation?
A4: Yes. Strong, soft nucleophiles like thiolates are known to be effective reagents for cleaving methyl ethers.[5][6] If your reaction involves such a nucleophile, you should be vigilant for the formation of the demethylated byproduct. Consider protecting the alcohol group as a silyl ether to increase steric hindrance around the methoxy group, which might slightly reduce the rate of nucleophilic attack.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups [mdpi.com]
- 13. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds (2014) | Yusuke Sasano | 142 Citations [scispace.com]
Monitoring the progress of reactions with (S)-2-Amino-3-methoxypropan-1-ol HCl by TLC or LC-MS
An essential aspect of chemical synthesis and drug development is the ability to accurately monitor the progress of a reaction. This guide serves as a technical support resource for researchers using (S)-2-Amino-3-methoxypropan-1-ol HCl, a polar amino alcohol, as a starting material or intermediate. Due to its specific physicochemical properties, monitoring its consumption and the formation of products can present unique challenges.
This document provides in-depth, field-proven guidance on employing two primary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and quantitative analysis. We will explore the causality behind methodological choices and provide robust troubleshooting protocols to address common experimental hurdles.
Understanding the Analyte: Physicochemical Properties of (S)-2-Amino-3-methoxypropan-1-ol
(S)-2-Amino-3-methoxypropan-1-ol is a small, highly polar molecule. Its structure contains a primary amine (-NH₂), a primary alcohol (-OH), and an ether (-OCH₃) functional group. The hydrochloride salt form ensures high solubility in aqueous and polar protic solvents.
-
Molecular Formula (HCl salt): C₄H₁₂ClNO₂[1]
-
Molecular Weight (HCl salt): 141.6 g/mol [1]
-
Molecular Formula (Free Base): C₄H₁₁NO₂[2]
-
Molecular Weight (Free Base): 105.14 g/mol [2]
-
Polarity: High, with a calculated LogP of approximately -1.5 (for the free base), indicating it is very hydrophilic.[2]
These properties are central to the challenges in its chromatographic analysis. Its high polarity makes it difficult to retain on standard reversed-phase columns, and its lack of a UV chromophore necessitates specific visualization or detection methods.
Frequently Asked Questions (FAQs)
Q1: Why can't I see my starting material spot on the TLC plate under a UV lamp? this compound lacks aromatic rings or conjugated double bonds, which are necessary to absorb UV light at 254 nm. Therefore, it is invisible under a standard UV lamp. You must use a chemical staining agent for visualization.
Q2: My TLC spots are streaking badly. What is the most likely cause? Streaking is common for highly polar and basic compounds like amines on acidic silica gel plates.[3][4] The primary amine group can interact too strongly with the acidic silanol groups on the silica surface. This can be resolved by adding a small amount of a basic modifier, like triethylamine or ammonia, to your mobile phase.
Q3: My compound runs at the solvent front in reversed-phase LC-MS. How can I get it to retain on the column? This is expected behavior for such a polar molecule on a non-polar C18 column. The compound has very little affinity for the stationary phase. The most effective solutions are to switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or to derivatize the amine group to make the molecule more hydrophobic.[5]
Q4: What is the expected mass I should see in my LC-MS analysis? When using electrospray ionization (ESI) in positive mode, the primary amine will readily accept a proton (H⁺). You should look for the protonated molecule of the free base, [M+H]⁺, which corresponds to a mass-to-charge ratio (m/z) of 106.1 .
Monitoring Reactions by Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, real-time reaction monitoring. It is a form of adsorption chromatography where the separation depends on the relative affinity of the compounds for the stationary phase (silica gel) and the mobile phase.[6][7]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Although the F₂₅₄ indicator is not for visualizing your amine, it can help visualize other UV-active reactants or products. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Sample Spotting: Dissolve your reaction mixture in a volatile solvent (e.g., methanol, ethanol). Using a capillary tube, apply a small, concentrated spot of the mixture onto the baseline.[8] It is crucial to also spot your starting material as a reference. A "co-spot" (spotting both the reaction mixture and starting material on the same lane) is highly recommended to confirm spot identity.[9]
-
Developing the Plate: Prepare a suitable mobile phase (see table below). Pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.[10] Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly with a heat gun or in an oven.
-
Prepare a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL of acetic acid).[11]
-
Spray the plate evenly with the ninhydrin reagent.[8]
-
Gently heat the plate with a heat gun at ~100°C for a few minutes until purple spots appear.[8][10] Primary amines like (S)-2-Amino-3-methoxypropan-1-ol will yield a characteristic purple color known as Ruhemann's purple.[8][12]
-
Data Presentation: Recommended TLC Solvent Systems
| Mobile Phase Composition (by volume) | Ratio | Modifier | Application Notes |
| n-Butanol : Acetic Acid : Water | 12:3:5 | Acetic Acid (Acidic) | A classic, robust system for separating amino acids and amino alcohols.[10] Provides good resolution. |
| Dichloromethane (DCM) : Methanol (MeOH) | 9:1 | None (Neutral) | A good starting point. Increase MeOH for lower Rf values. |
| DCM : MeOH : Ammonium Hydroxide | 90:10:1 | Ammonia (Basic) | Excellent for reducing spot streaking caused by the basic amine group.[4] |
| n-Propanol : Water | 7:3 | None (Neutral) | A highly polar system suitable if the compound remains at the baseline in other systems.[7][13] |
Visualization: TLC Analysis Workflow
Caption: Workflow for TLC monitoring of amine-containing compounds.
TLC Troubleshooting Guide
| Issue | Question | Probable Cause(s) | Solution(s) |
| Spot Shape | Why is my spot a long streak instead of a circle? | 1. Sample Overload: Too much material was spotted.[3][14]2. Strong Adsorption: The basic amine is interacting too strongly with the acidic silica gel.[3][4] | 1. Dilute your sample solution and spot again.2. Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide).[4] |
| Rf Value | Why is my spot stuck on the baseline (Rf ≈ 0)? | The mobile phase is not polar enough to move the highly polar analyte.[4][9] | Increase the polarity of the mobile phase. For example, in a DCM:MeOH system, increase the percentage of methanol. |
| Rf Value | Why did my spot run to the top of the plate (Rf ≈ 1)? | The mobile phase is too polar.[4] | Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol in a DCM:MeOH system. |
| Visualization | I don't see any spots after staining and heating. | 1. Sample Too Dilute: The compound concentration is below the detection limit of the stain.[4][14]2. Improper Staining/Heating: The stain is old or heating was insufficient. | 1. Concentrate your sample or spot multiple times in the same location (drying between applications).[14]2. Use fresh ninhydrin stain and ensure adequate heating until color develops. |
Monitoring Reactions by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and specificity than TLC, making it ideal for tracking low-level impurities or confirming product mass. The main challenge for this compound is achieving chromatographic retention.
Core Methodologies
Two primary strategies are recommended to overcome the retention issue:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. Polar analytes like our compound are retained through partitioning into a water-enriched layer on the surface of the stationary phase. This is often the most direct and effective method.[5][15]
-
Pre-Column Derivatization followed by Reversed-Phase (RP) LC-MS: This involves chemically modifying the analyte to make it less polar. The primary amine can be reacted with a derivatizing agent (e.g., Dansyl Chloride, FMOC-Cl) to add a large, non-polar group.[16][17] The resulting derivative is easily retained and separated on a standard C18 column. This adds a sample preparation step but can significantly improve chromatographic performance and sensitivity.[18][19][20][21]
Visualization: LC-MS Method Selection
Caption: Decision tree for selecting an appropriate LC-MS method.
Experimental Protocol: HILIC-MS Method Development
-
Column: Use a HILIC column (e.g., with amide, silica, or cyano stationary phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. A typical gradient might be:
-
0-1 min: 95% B
-
1-5 min: Ramp from 95% B to 60% B
-
5-6 min: Hold at 60% B
-
6-7 min: Return to 95% B
-
7-10 min: Equilibrate at 95% B
-
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1 - 5 µL.
-
MS Settings (ESI+):
-
Scan Range: m/z 50-300
-
Target Ion (SIM/MRM): Monitor for the protonated molecule [M+H]⁺ at m/z 106.1 .
-
Optimize source parameters (capillary voltage, gas flow, temperatures) for this ion.
-
LC-MS Troubleshooting Guide
| Issue | Question | Probable Cause(s) | Solution(s) |
| Peak Shape | Why are my peaks broad or tailing? | 1. Secondary Interactions: The amine is interacting with residual silanols on the column (less common in HILIC but possible).[22]2. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[22] | 1. Ensure the mobile phase pH is acidic (e.g., with 0.1% formic acid) to keep the amine protonated.2. Dissolve the sample in a solution that mimics the initial mobile phase conditions (i.e., high acetonitrile). |
| Retention | My retention time is unstable and drifting. | 1. Column Equilibration: The HILIC column is not fully equilibrated between runs, which can take longer than RP columns.2. Mobile Phase Composition: Minor changes in water content in the organic mobile phase can cause significant shifts.[23] | 1. Increase the column equilibration time at the end of your gradient.2. Use freshly prepared mobile phases and keep solvent bottles capped to prevent evaporation of the organic component. |
| Sensitivity | Why is my signal intensity low or non-existent? | 1. Poor Ionization: MS source parameters are not optimized.2. Ion Suppression: Components from the reaction matrix are co-eluting and interfering with the ionization of your analyte.[24]3. Analyte Degradation: The compound may be unstable in the sample diluent or on the column.[25] | 1. Perform an infusion analysis of your compound to tune and optimize MS source settings.2. Improve sample cleanup (e.g., solid-phase extraction) or adjust chromatography to separate the analyte from interfering matrix components.3. Prepare samples fresh and analyze them promptly. Check for stability in the chosen diluent. |
References
- 1. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. crsubscription.com [crsubscription.com]
- 8. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. agilent.com [agilent.com]
- 23. zefsci.com [zefsci.com]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Scale-up challenges for the synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl
Welcome to the technical support center for the synthesis of (S)-2-Amino-3-methoxypropan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your synthesis.
Introduction: The Significance of this compound
(S)-2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol, a class of compounds that are crucial structural components in numerous active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of these molecules is often paramount for their biological activity, making their enantioselective synthesis a key challenge in pharmaceutical process development.[1] This guide will address the common hurdles encountered during the scale-up of its hydrochloride salt's synthesis.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction During O-methylation
Symptoms:
-
NMR or GC analysis of the crude product shows a significant amount of unreacted starting material (e.g., (S)-2-aminopropan-1,3-diol).
-
The isolated yield of the desired methoxy compound is consistently below expectations.
Root Cause Analysis and Solutions:
The O-methylation of a diol to selectively form the monomethyl ether can be challenging due to competing reactions and steric hindrance. The choice of base and methylating agent is critical.
-
Inefficient Deprotonation: The use of a strong, non-nucleophilic base is essential to deprotonate the primary hydroxyl group selectively. Sodium hydride (NaH) is a common choice, but its heterogeneous nature can lead to incomplete reactions if not handled correctly.[2][3]
-
Solution: Ensure the NaH dispersion is of high quality and adequately dispersed in an anhydrous, aprotic solvent like THF.[4] On a larger scale, the addition of NaH should be carefully controlled to manage the evolution of hydrogen gas.[2] Consider using pre-packaged, soluble bags of NaH for safer and more controlled addition on a kilogram scale.[2][3]
-
-
Steric Hindrance: The bulky protecting group on the amine can sterically hinder the approach of the methylating agent to the hydroxyl group.
-
Solution: While a protecting group is necessary, its choice can influence the reaction's success. If using a bulky protecting group, consider extending the reaction time or increasing the temperature moderately. However, be cautious of potential side reactions.
-
-
Suboptimal Methylating Agent: Methyl iodide is a common methylating agent, but its volatility and toxicity can be problematic on a large scale.
-
Solution: Dimethyl sulfate is a less volatile alternative, though it is also highly toxic and requires careful handling. For a milder approach, consider using diazomethane, which is highly selective for methylating hydroxyl groups over amines; however, it is explosive and requires specialized handling procedures.[5]
-
Workflow for Optimizing O-methylation:
Caption: Troubleshooting workflow for low yield in O-methylation.
Problem 2: Formation of N-methylated and Di-O-methylated Impurities
Symptoms:
-
Mass spectrometry or NMR analysis reveals the presence of species with molecular weights corresponding to N-methylation or di-O-methylation of the starting material.
-
Difficulty in purifying the desired product from these closely related impurities.
Root Cause Analysis and Solutions:
The formation of these impurities is typically due to a lack of selectivity in the methylation step.
-
Over-methylation: Using an excess of the methylating agent or prolonged reaction times can lead to the methylation of both hydroxyl groups and, in some cases, the protected amine.
-
Solution: Carefully control the stoichiometry of the methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[1]
-
-
Inadequate Amine Protection: If the amine protecting group is not robust enough, it can be partially cleaved or react with the methylating agent, leading to N-methylation.
-
Solution: Ensure the chosen protecting group is stable to the reaction conditions. For instance, a Boc (tert-butyloxycarbonyl) group is generally stable to basic conditions used for O-methylation. If N-methylation persists, consider alternative protecting groups.
-
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Advantages | Disadvantages |
| Methyl Iodide | Highly reactive | Volatile, toxic, potential for over-methylation |
| Dimethyl Sulfate | Less volatile than methyl iodide | Highly toxic, potential for over-methylation |
| Diazomethane | Highly selective for hydroxyl groups | Explosive, requires specialized handling[5] |
Problem 3: Difficulty in Purification and Isolation of the Final HCl Salt
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
The isolated product has low purity or is contaminated with residual solvents or salts.
-
Low recovery of the final product after purification.
Root Cause Analysis and Solutions:
The physical properties of amino alcohols and their salts can make purification challenging, especially at scale.
-
Incomplete Reaction or Presence of Impurities: As discussed previously, impurities can inhibit crystallization.
-
Solution: Optimize the reaction to minimize impurity formation. If impurities are present, flash column chromatography on silica gel is a common method for purification of the free base before salt formation.[1]
-
-
Improper Crystallization Conditions: The choice of solvent and temperature for crystallization is crucial for obtaining a pure, crystalline product.
-
Solution: For the hydrochloride salt, a common procedure is to dissolve the purified free base in a suitable solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble HCl gas through the solution. The product should then precipitate out. Experiment with different solvent systems and cooling rates to optimize crystal formation.
-
-
Hygroscopic Nature of the Product: Amino alcohol hydrochlorides can be hygroscopic, making them difficult to handle and dry completely.
-
Solution: Handle the final product in a low-humidity environment, such as a glove box or a dry room.[6] Dry the product thoroughly under vacuum at a slightly elevated temperature.
-
Experimental Protocol: Purification by Flash Column Chromatography
-
Preparation: After quenching the reaction and performing an aqueous workup, dissolve the crude residue in a minimal amount of ethyl acetate.[1]
-
Column Packing: Pack a silica gel column with an appropriate solvent system, such as a gradient of methanol in dichloromethane.
-
Loading and Elution: Load the dissolved crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with sodium hydride (NaH) on a large scale?
A1: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[4][6] When scaling up reactions involving NaH, the following precautions are essential:
-
Inert Atmosphere: All manipulations of NaH must be carried out under an inert atmosphere, such as nitrogen or argon.[4][6]
-
Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dried to prevent any contact with moisture.[6]
-
Controlled Addition: Add NaH portion-wise to the reaction mixture to control the rate of hydrogen evolution. On a larger scale, monitoring the off-gas can provide an indication of the reaction rate.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[6]
-
Quenching: Unreacted NaH must be quenched safely. This is typically done by the slow, controlled addition of a proton source, such as isopropanol or ethanol, at a low temperature.[2]
Q2: How can I determine the enantiomeric purity of the final product?
A2: The enantiomeric purity of this compound is critical and can be determined using chiral chromatography techniques.
-
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying enantiomers.[][8][]
-
Chiral SFC: Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC that often provides faster separations and uses less organic solvent.[]
-
Derivatization: In some cases, the amino alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[10]
Workflow for Chiral Purity Analysis:
Caption: A workflow for determining the enantiomeric purity of the final product.
Q3: Are there alternative synthetic routes to (S)-2-Amino-3-methoxypropan-1-ol?
A3: Yes, while the route described involving O-methylation of a protected aminodiol is common, other strategies can be employed.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, is a common approach. For example, L-serine could potentially be a starting material, though this would require selective protection and modification of the carboxylic acid and hydroxyl groups.[1]
-
Asymmetric Synthesis: Asymmetric reduction of a corresponding α-amino ketone or asymmetric aminohydroxylation of an olefin are powerful methods for establishing the desired stereochemistry.[1] A patent describes the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, which could be adapted.[11][12]
Q4: What is the best way to remove the amine protecting group at the end of the synthesis?
A4: The choice of deprotection method depends on the protecting group used.
-
Boc Group: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.
-
Cbz Group: The Cbz (benzyloxycarbonyl) group is commonly removed by catalytic hydrogenation.
It is important to choose a deprotection method that does not affect other functional groups in the molecule or cause racemization of the chiral center.
Conclusion
The successful scale-up of this compound synthesis requires careful attention to reaction conditions, reagent handling, and purification techniques. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and drug development professionals can improve the efficiency, safety, and reproducibility of their synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 11. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 12. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
Technical Support Center: Deprotection of (S)-2-Amino-3-methoxypropan-1-ol HCl Derivatives
Welcome to the technical support center for the synthesis and modification of (S)-2-Amino-3-methoxypropan-1-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical deprotection steps of this versatile chiral building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Challenge: Orthogonal Protection
In the synthesis of complex molecules, such as pharmaceuticals, it's common to mask reactive functional groups to prevent unwanted side reactions.[1][2][3][4] This strategy, known as using "protecting groups," allows for precise chemical transformations at other sites in the molecule. The true power of this approach is realized through orthogonal protection , where multiple, different protecting groups can be selectively removed under distinct reaction conditions without affecting the others.[1][2][5][6][7] For a molecule like (S)-2-Amino-3-methoxypropan-1-ol, which contains both a primary amine and a primary alcohol, an orthogonal strategy is paramount.
This guide will focus on the removal of four commonly used protecting groups, addressing frequently encountered issues and providing robust troubleshooting frameworks.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish and incomplete. What are the common causes?
A1: Incomplete Boc deprotection is often due to insufficient acid strength or concentration, or the presence of acid-scavenging functionalities in your substrate. Ensure your acid (e.g., TFA or HCl) is fresh and anhydrous. Water can hydrolyze the acid and reduce its effectiveness. Also, consider increasing the equivalents of acid or the reaction time.
Q2: I'm observing side products after my Cbz deprotection via hydrogenolysis. What's happening?
A2: Side products during hydrogenolysis can arise from over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) or catalyst poisoning.[8] Ensure you are using a selective catalyst (Pd/C is standard) and monitor the reaction closely by TLC or LC-MS to avoid over-reaction. If your substrate contains sulfur, it can poison the palladium catalyst, leading to incomplete reactions.
Q3: My TBDMS deprotection with TBAF is causing decomposition of my starting material. What are my options?
A3: Tetrabutylammonium fluoride (TBAF) is basic, which can be problematic for base-sensitive substrates. Consider using a milder, buffered fluoride source like triethylamine trihydrofluoride (Et3N·3HF) or pyridine-HF.[9] Alternatively, acidic conditions, such as a catalytic amount of HCl in methanol, can effectively cleave TBDMS ethers.[10]
Q4: After removing the Trityl group from the primary alcohol, I'm having trouble separating the product from the triphenylmethanol byproduct. Any suggestions?
A4: Triphenylmethanol can be challenging to remove due to its moderate polarity. One effective method is to perform the deprotection in a solvent system where the product is soluble but triphenylmethanol is not, allowing for filtration. Alternatively, after aqueous workup, triphenylmethanol can often be removed by trituration with a non-polar solvent like hexanes or diethyl ether, in which it is sparingly soluble.
Troubleshooting and Deprotection Guides
This section provides a deep dive into the removal of specific protecting groups from derivatives of (S)-2-Amino-3-methoxypropan-1-ol. Each guide includes the mechanistic rationale, detailed protocols, and a troubleshooting flowchart.
N-Boc (tert-Butoxycarbonyl) Group Removal
The Boc group is a cornerstone of amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2][11][12][13]
Mechanism of Deprotection: The acid-catalyzed deprotection proceeds through protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate.[11][14][15][16] The carbamic acid spontaneously decarboxylates to release the free amine, which is then protonated by the excess acid to form the corresponding salt.[14][15][16]
Experimental Protocol: Acidic Cleavage of the N-Boc Group
-
Dissolution: Dissolve the N-Boc protected (S)-2-Amino-3-methoxypropan-1-ol derivative (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of 0.1-0.5 M.
-
Acid Addition: To the stirred solution at room temperature, add the acid. Common choices include:
-
Trifluoroacetic acid (TFA) (25-50% v/v in DCM).[15]
-
4 M HCl in 1,4-dioxane.
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the amine salt (e.g., TFA or HCl salt).
-
Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction with an organic solvent.
Troubleshooting N-Boc Deprotection
Caption: Troubleshooting workflow for N-Boc deprotection.
N-Cbz (Benzyloxycarbonyl) Group Removal
The Cbz group is another widely used amine protecting group, valued for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[11][17] Its removal is most commonly achieved by catalytic hydrogenolysis.[8][17]
Mechanism of Deprotection: Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[8][18] This generates an unstable carbamic acid, which fragments into the free amine, carbon dioxide, and toluene.[17][18]
Experimental Protocol: Catalytic Hydrogenolysis of the N-Cbz Group [8][17]
-
Dissolution: Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Troubleshooting N-Cbz Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Catalyst poisoning (e.g., by sulfur-containing compounds). | Use a fresh batch of catalyst. Consider pre-treating the substrate to remove sulfur impurities. |
| Insufficient hydrogen pressure or poor mixing. | Ensure a positive hydrogen pressure and vigorous stirring to facilitate gas-liquid-solid mixing. | |
| Side Reactions | Over-reduction of other functional groups (alkenes, alkynes, etc.). | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a less active catalyst or transfer hydrogenation conditions.[8] |
| Formation of N-benzyl byproduct. | This can occur with an insufficient hydrogen source.[19] Ensure an adequate supply of hydrogen. |
O-TBDMS (tert-Butyldimethylsilyl) Group Removal
The TBDMS group is a popular choice for protecting alcohols due to its steric bulk and stability across a broad pH range.[20][21] It is most commonly cleaved using a fluoride ion source.[20][21]
Mechanism of Deprotection: The high affinity of the fluoride ion for silicon is the driving force for this reaction.[21][22][23] Fluoride attacks the silicon atom, forming a transient pentacoordinate silicon intermediate, which then collapses, breaking the silicon-oxygen bond to release the alkoxide.[21][22]
Experimental Protocol: Fluoride-Mediated Cleavage of the O-TBDMS Group [10]
-
Dissolution: Dissolve the O-TBDMS protected alcohol (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Troubleshooting O-TBDMS Deprotection
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. How to describe removal of protecting groups - Shearson Editorial Services [shearsoneditorial.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 20. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. fiveable.me [fiveable.me]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (S)-2-Amino-3-methoxypropan-1-ol HCl
Introduction: The Imperative of Chiral Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological profile. For chiral molecules such as (S)-2-Amino-3-methoxypropan-1-ol HCl, a valuable building block in organic synthesis, ensuring its enantiomeric purity is a critical quality attribute. The presence of its mirror image, the (R)-enantiomer, can lead to reduced efficacy, altered pharmacokinetics, or even adverse effects.
Regulatory bodies, including those governed by the International Council for Harmonisation (ICH), mandate stringent control over stereoisomeric impurities.[1][2] Guidelines such as ICH Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," underscore the necessity of robust analytical procedures to quantify the enantiomeric excess (ee) of chiral drug substances.[3][4][5] This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of methodologies for the enantiomeric excess determination of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).
Primary Method: Chiral HPLC for the Enantiomeric Analysis of this compound
Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6] The cornerstone of this technique is the chiral stationary phase (CSP), which interacts differentially with the two enantiomers, leading to their separation.
Rationale for CSP and Method Selection
(S)-2-Amino-3-methoxypropan-1-ol is a small, polar, and non-chromophoric molecule. These characteristics present a challenge for direct analysis. The selection of an appropriate CSP and mobile phase is therefore critical. Based on extensive experience with similar polar amino alcohols, two classes of CSPs are particularly well-suited:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1), are renowned for their broad enantioselectivity.[7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the helical structure of the polysaccharide.[7]
-
Macrocyclic Glycopeptide-based CSPs: Columns like Chirobiotic T, which utilizes teicoplanin as the chiral selector, are excellent for the separation of underivatized amino acids and amino alcohols.[9][10] Their complex structure offers multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation.[11]
For this guide, we will focus on a method developed using a Lux Cellulose-1 column under normal phase conditions. This choice is predicated on the generally excellent peak shapes and resolution observed for polar, basic analytes on this phase.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the method development and validation for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm
-
This compound Reference Standard
-
Racemic 2-Amino-3-methoxypropan-1-ol HCl for method development
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL.
-
Racemic Solution: Prepare a 0.1 mg/mL solution of racemic 2-Amino-3-methoxypropan-1-ol HCl in the mobile phase to confirm the elution order and resolution.
-
Sample Solution: Prepare the test sample at a nominal concentration of 0.1 mg/mL in the mobile phase.
4. System Suitability:
-
Inject the racemic solution. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
5. Enantiomeric Excess Calculation:
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Where:
-
Area_S is the peak area of the (S)-enantiomer.
-
Area_R is the peak area of the (R)-enantiomer.
Comparative Analysis of Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric excess. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the specific properties of the analyte.[12]
| Feature | Chiral HPLC | Chiral GC | Chiral NMR with CSAs |
| Principle | Differential interaction with a CSP | Separation of volatile enantiomers on a chiral column | Formation of diastereomeric complexes with distinct NMR signals |
| Sample Volatility | Not critical | Requires volatile or derivatized analytes | Not critical |
| Derivatization | Often not required for polar compounds | Frequently necessary for amino alcohols to increase volatility[13] | Not required, but a chiral solvating agent (CSA) is added |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (mg to µg level) |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation | Standard HPLC with UV detector | Gas chromatograph with FID or MS detector | NMR spectrometer |
| Development Time | Moderate | Moderate to High | Low to Moderate |
| Solvent Consumption | High | Low | Low |
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and sensitivity, particularly for volatile compounds. For a polar molecule like 2-Amino-3-methoxypropan-1-ol, derivatization is typically required to increase its volatility and thermal stability.[13] A common approach involves acylation of the amine and alcohol groups.
Workflow for Chiral GC:
Caption: Chiral GC analysis workflow for amino alcohols.
Advantages:
-
High resolution and efficiency.
-
Excellent sensitivity, especially with a mass spectrometer (MS) detector.
Disadvantages:
-
Requires derivatization, which adds a step to the sample preparation and can introduce potential side reactions.
-
Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[14][15] This technique relies on the addition of a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Workflow for Chiral NMR:
Caption: Enantiomeric excess determination by Chiral NMR.
Advantages:
-
Rapid analysis time.
-
Non-destructive, allowing for sample recovery.
-
Minimal sample preparation.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a higher concentration of the analyte.
-
Peak overlap can be an issue in complex mixtures.
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most suitable analytical method for determining the enantiomeric excess of this compound hinges on the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine quality control and release testing due to its high accuracy, precision, and robustness. The proposed method using a polysaccharide-based CSP provides a solid foundation for method development and validation in a regulated environment.
-
Chiral GC is a viable alternative, particularly when high sensitivity is paramount, provided that a reliable derivatization procedure is established.
-
Chiral NMR is an excellent tool for high-throughput screening and reaction monitoring in a research and development setting, where speed is more critical than the ultimate level of sensitivity.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the researcher to make an informed decision and ensure the stereochemical integrity of their chiral compounds.
References
- 1. particle.dk [particle.dk]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 8. hplcmart.com [hplcmart.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Chiral Amino Alcohols
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms in a chiral amino alcohol can profoundly influence its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral amino alcohols, grounded in experimental data and practical insights.
The Critical Choice: Navigating Methodologies
The selection of an appropriate method for stereochemical assignment is not a one-size-fits-all decision. It hinges on a variety of factors including the physical properties of the analyte (e.g., crystallinity), the quantity of sample available, and the instrumentation at hand. Here, we dissect the most robust and widely adopted techniques: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.
Comparative Analysis of Key Techniques
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SXRD) | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice. | High-quality single crystal. | Provides unambiguous 3D structure and absolute configuration; considered the "gold standard"[1][2][3]. | Crystal growth can be challenging or impossible for oils and amorphous solids[3][4]; requires the presence of a heavy atom for reliable anomalous scattering in some cases[5]. |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters/amides with a chiral derivatizing agent (CDA), leading to distinguishable NMR chemical shifts. | Small amount of pure sample (~1-5 mg). | Applicable to a wide range of compounds in solution[6][7]; does not require crystallization; relatively quick and accessible instrumentation[]. | Indirect method; potential for misassignment if the conformational model is not correctly applied[4]; requires derivatization which may be difficult for sterically hindered molecules. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Pure sample in solution (~1-10 mg). | Powerful for molecules that are difficult to crystallize[9]; provides conformational information in solution; highly reliable when combined with Density Functional Theory (DFT) calculations[10][11]. | Requires specialized instrumentation; interpretation relies on accurate computational modeling, which can be complex for flexible molecules[9]. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Pure sample in solution, requires a chromophore near the stereocenter. | High sensitivity; small sample requirement. | Limited to molecules with suitable chromophores[12]; interpretation can be complex. |
Deep Dive into Methodologies
Single-Crystal X-ray Diffraction (SXRD): The Definitive Answer
SXRD stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration[1][2]. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. For chiral, enantiomerically pure compounds that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration[13].
Causality in Experimental Choice: The decision to pursue SXRD is predicated on the ability to grow a high-quality single crystal. The presence of a heavier atom (e.g., bromine, sulfur, or a metal) in the molecule significantly enhances the anomalous scattering effect, leading to a more confident assignment of the absolute configuration[5].
Experimental Workflow: SXRD
Caption: Workflow for absolute configuration determination by SXRD.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified chiral amino alcohol in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The Flack parameter is a critical value in this analysis; a value close to 0 for a given enantiomer confirms the assignment, while a value near 1 indicates the opposite enantiomer[5].
NMR Spectroscopy: The Mosher's Method in Solution
For compounds that are difficult to crystallize, NMR-based methods provide a powerful alternative. The most widely used of these is the Mosher's ester analysis, which is applicable to chiral secondary alcohols and amines[6][7][14].
The Principle of Diastereomeric Differentiation: The core principle involves converting the chiral amino alcohol into a pair of diastereomers by reacting it with the (R)- and (S)-enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[6][14]. The resulting diastereomeric esters or amides are no longer enantiomers and will exhibit different chemical shifts in their ¹H NMR spectra[4][15]. By systematically comparing the chemical shifts of the protons in the two diastereomers, the absolute configuration of the original stereocenter can be deduced[4][6].
Experimental Workflow: Mosher's Method
Caption: Workflow for Mosher's method.
Protocol for Mosher's Method
-
Preparation of Diastereomers:
-
In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the chiral amino alcohol in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a similar excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a non-nucleophilic base, such as pyridine or DMAP, to catalyze the reaction.
-
Allow the reactions to proceed to completion. For amino alcohols, both the hydroxyl and amino groups can be derivatized, forming a bis-MPA derivative[16][17][18].
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivatives.
-
It is often beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals[4].
-
-
Data Analysis:
-
Assign the chemical shifts for the protons on either side of the stereocenter for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton, typically as Δδ = δS - δR[4].
-
Apply the established conformational model for MTPA esters/amides. In the most stable conformation, the MTPA phenyl group and the trifluoromethyl group create distinct shielding and deshielding regions.
-
A positive Δδ value for a set of protons indicates they are shielded by the phenyl group in the (S)-MTPA derivative, while a negative value indicates they are shielded in the (R)-MTPA derivative. This pattern allows for the assignment of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra[10]. This technique has emerged as a robust method for determining the absolute configuration of molecules in solution, particularly for those that are difficult to crystallize.
The Synergy of Experiment and Theory: The power of VCD lies in its combination with quantum mechanical calculations[10]. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically predicted spectrum calculated using Density Functional Theory (DFT). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration[11].
Experimental Workflow: VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD.
Protocol for VCD-Based Assignment
-
Experimental Measurement:
-
Dissolve the purified chiral amino alcohol in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
-
Computational Modeling:
-
Propose a structure for one enantiomer (e.g., the R-enantiomer).
-
Perform a thorough conformational search using molecular mechanics or other suitable methods to identify all low-energy conformers.
-
For each significant conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
Calculate the VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer[19].
-
If the spectra are mirror images, the sample has the opposite absolute configuration.
-
Conclusion: An Integrated Approach
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. matilda.science [matilda.science]
- 15. individual.utoronto.ca [individual.utoronto.ca]
- 16. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. americanlaboratory.com [americanlaboratory.com]
A Comparative Study of Chiral Amino Alcohols in Asymmetric Catalysis: Performance, Protocols, and Mechanistic Insights
Introduction: The Indispensable Role of Chiral Amino Alcohols
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, prized for their versatility, steric influence, and coordinating ability.[1] Derived from the readily available chiral pool of amino acids or synthesized through various stereoselective methods, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries.[2][3] Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction.[1] This guide provides a detailed exploration of the core mechanisms through which amino alcohols exert stereocontrol, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their pivotal role in the synthesis of enantiomerically enriched molecules.
This guide will focus on a comparative analysis of the performance of several common chiral amino alcohols in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric Henry (nitroaldol) reaction. These reactions serve as excellent platforms for evaluating the effectiveness of different chiral amino alcohol catalysts and understanding the structure-activity relationships that govern their performance.
Synthesis of Chiral Amino Alcohols: Accessing a Diverse Toolkit
The utility of chiral amino alcohols is intrinsically linked to their accessibility. A variety of synthetic strategies have been developed to produce a diverse range of these crucial molecules.
One of the most common and straightforward methods involves the reduction of α-amino acids, which are readily available from the chiral pool. This approach provides access to a wide array of β-amino alcohols with high enantiopurity.[2]
Another powerful strategy is the asymmetric aminohydroxylation of olefins, which allows for the direct conversion of alkenes into 1,2-amino alcohols in a single catalytic step.[4] Additionally, the ring-opening of epoxides and aziridines with amine or oxygen nucleophiles, respectively, offers another versatile route to these compounds.[4] More recently, novel methods such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to expand the accessible structural diversity of chiral β-amino alcohols.
Comparative Performance in Asymmetric Catalysis
The choice of the chiral amino alcohol ligand can have a profound impact on the yield and enantioselectivity of an asymmetric reaction. In this section, we will compare the performance of several widely used chiral amino alcohols in two key carbon-carbon bond-forming reactions.
The Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental transformation for the synthesis of chiral secondary alcohols.[5] Chiral amino alcohols are among the most effective catalysts for this reaction, with their performance being highly dependent on their structure. The following table summarizes the performance of various chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction for evaluating catalyst efficacy.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (-)-DAIB | 2 | Toluene | 0 | 24 | 92 | 78 | (R) | [1] |
| (1R,2R)-(-)-Pseudoephedrine | 5 | Toluene | 0 | 24 | >95 | 94 | (S) | [1] |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | (S) | [1] |
| Camphor-derived β-amino alcohol | 10 | Toluene | 0 | 2 | 95 | 95 | (S) | [6] |
| Fructose-derived β-amino alcohol | 20 | Hexane | 0 | - | 100 | 96 | (S) | [7] |
Analysis of Performance:
The data clearly demonstrates the significant influence of the chiral amino alcohol structure on the reaction outcome. While (-)-DAIB provides good yield, its enantioselectivity is moderate compared to other ligands.[1] Both pseudoephedrine and its derivative, DBNE, show excellent yields and high enantioselectivities.[1] Notably, camphor- and fructose-derived amino alcohols also exhibit outstanding performance, achieving high yields and excellent enantioselectivity, highlighting the potential of ligands derived from the chiral pool.[6][7] The subtle structural differences between these ligands, such as the steric bulk of the substituents on the nitrogen and the overall rigidity of the ligand backbone, play a crucial role in creating a highly organized transition state that favors the formation of one enantiomer over the other.
The Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-nitro alcohols, which are precursors to β-amino alcohols and other important compounds.[3][8] Chiral amino alcohols, often in combination with a metal co-catalyst, are effective catalysts for this transformation. The following table compares the performance of different chiral amino alcohol-based catalytic systems in the asymmetric Henry reaction between an aldehyde and nitromethane.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Metal Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral bis(β-amino alcohol) | 20 | Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | >99 | 94.6 | [8][9] |
| (1R,2S)-Ephedrine derivative | 10 | Cu(OAc)₂ | CH₂Cl₂ | rt | 24 | 85 | 82 | [10] |
| Chiral Thiophene-2,5-bis(β-amino alcohol) | 20 | Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | >99 | 94.6 | [9] |
| LBG-3 (from L-phenylglycine) | 10 | CuCl | Ethanol | 18 | - | 95 | 89 | [3] |
Analysis of Performance:
In the asymmetric Henry reaction, the combination of the chiral amino alcohol and a metal co-catalyst, typically copper(II), is crucial for achieving high enantioselectivity.[8][9] The chiral bis(β-amino alcohol) and the thiophene-2,5-bis(β-amino alcohol) ligands, both used with a copper acetate co-catalyst, demonstrate exceptional performance with excellent yields and high enantiomeric excesses.[8][9] The ephedrine-based catalyst also provides good results, though with slightly lower yield and enantioselectivity.[10] The ligand derived from L-phenylglycine, LBG-3, also shows high efficiency.[3] These results underscore the importance of the ligand architecture in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction.
Experimental Protocols
To ensure the reproducibility and practical application of the discussed findings, detailed experimental protocols for the benchmark reactions are provided below.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.[1]
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the catalyst solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Henry (Nitroaldol) Reaction
This protocol describes a general procedure for the asymmetric Henry reaction between an aldehyde and nitromethane using a chiral amino alcohol-copper(II) catalyst.[8][9]
Materials:
-
Chiral amino alcohol ligand (e.g., chiral bis(β-amino alcohol))
-
Cu(OAc)₂·H₂O
-
Ethanol
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a vial, charge the chiral amino alcohol ligand (0.02 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 20 mol%) in ethanol (1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the in-situ formation of the chiral catalyst complex.
-
To this solution, add the aldehyde (0.1 mmol, 1.0 equivalent) and nitromethane (0.5 mmol, 5.0 equivalents).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions is dictated by the formation of a well-defined, chiral transition state. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and key interactions that lead to high enantioselectivity.
Mechanism of Diethylzinc Addition to Aldehydes
The catalytic cycle for the addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, is believed to proceed through a dimeric zinc complex. The chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde, forming a six-membered, chair-like transition state. The steric hindrance imposed by the substituents on the chiral amino alcohol directs the approach of the ethyl group from the diethylzinc to one face of the aldehyde, leading to the observed enantioselectivity.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Mechanism of the Asymmetric Henry Reaction
In the copper-catalyzed asymmetric Henry reaction, the chiral amino alcohol ligand coordinates to the copper(II) center, forming a chiral Lewis acid complex. This complex then coordinates with both the aldehyde and the nitronate anion (formed by the deprotonation of nitromethane). The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde, leading to the formation of the enantioenriched β-nitro alcohol.
Caption: Simplified mechanism for the copper-catalyzed asymmetric Henry reaction.
Conclusion
Chiral amino alcohols are undeniably powerful tools in the arsenal of the synthetic chemist. Their ready availability, modular nature, and ability to induce high levels of stereocontrol make them indispensable for the synthesis of enantiomerically pure compounds. This guide has provided a comparative overview of the performance of various chiral amino alcohols in two fundamental asymmetric reactions, highlighting the crucial role of ligand structure in determining catalytic efficiency and enantioselectivity. The provided experimental protocols and mechanistic insights serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of chiral amino alcohols in their own synthetic endeavors. The continued development of novel chiral amino alcohol ligands promises to further expand the scope and utility of asymmetric catalysis, enabling the efficient and selective synthesis of increasingly complex and valuable chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. globethesis.com [globethesis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex | MDPI [mdpi.com]
- 10. Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using (S)-2-Amino-3-methoxypropan-1-ol HCl over other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern therapeutics and complex natural product synthesis, the synthetic chemist's toolbox is equipped with a variety of powerful strategies. Among these, the use of chiral auxiliaries remains a cornerstone for reliable and predictable stereocontrol.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.
While the landscape of chiral auxiliaries is broad, this guide provides a comparative overview of some of the most successful and widely adopted classes: Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries. The selection of an appropriate auxiliary is critical and depends on factors such as the desired transformation, the required level of stereoselectivity, and the ease of removal of the auxiliary. This guide aims to provide the data and insights necessary to make an informed decision.
It is noteworthy that while a vast number of chiral amino alcohols, such as (S)-2-amino-3-methoxypropan-1-ol HCl, are commercially available as potential precursors for new chiral auxiliaries, the scientific literature is currently dominated by a select few that have demonstrated broad utility and high efficacy. This guide will focus on these well-documented auxiliaries.
The Mechanism of Action: A Common Principle
The underlying principle for these chiral auxiliaries is the introduction of a sterically demanding and conformationally rigid environment around the reaction center. This steric bias forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most versatile and widely used auxiliaries, particularly for asymmetric aldol and alkylation reactions.[2] They are typically derived from readily available α-amino acids, such as valine, phenylalanine, and phenylglycine.
The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the Z-enolate formed upon deprotonation.[3]
Performance in Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a robust method for synthesizing enantiomerically enriched carboxylic acid derivatives.
| Auxiliary ((S)-enantiomer) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [3] |
| 4-isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 88 | [3] |
| 4-phenyl-2-oxazolidinone | Allyl bromide | >99:1 | 92 | [3] |
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of syn-β-hydroxy carbonyl compounds.[3]
| Auxiliary ((S)-enantiomer) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 4-benzyl-2-oxazolidinone | Isovaleraldehyde | >99:1 | 80-90 | [4] |
| 4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [4] |
Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Alkylation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride.
-
Cleavage: The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with aqueous lithium hydroxide provides the carboxylic acid, while reduction with lithium borohydride yields the primary alcohol. The chiral auxiliary can be recovered by extraction.[4]
Caption: General workflow for Evans' auxiliary-mediated asymmetric alkylation.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's sultam is a highly effective chiral auxiliary known for its crystallinity, which often facilitates the purification of diastereomeric products by recrystallization.[5] It is particularly effective in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[1]
The rigid bicyclic structure of the camphorsultam provides excellent steric shielding of one face of the attached prochiral substrate.
Performance in Asymmetric Diels-Alder Reactions
| Diene | Dienophile (N-acryloyl camphorsultam) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Cyclopentadiene | (1S)-(-)-2,10-camphorsultam | >98:2 | 90 | [5] |
| Isoprene | (1S)-(-)-2,10-camphorsultam | 95:5 | 85 | [1] |
Performance in Asymmetric Aldol Reactions
Oppolzer's sultam can also be used to achieve high diastereoselectivity in aldol reactions, often yielding the anti-aldol product.[6]
| Aldehyde | N-propionyl camphorsultam | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Benzaldehyde | (1S)-(-)-2,10-camphorsultam | >95:5 | 88 | [6] |
| Isobutyraldehyde | (1S)-(-)-2,10-camphorsultam | 94:6 | 82 | [6] |
Pseudoephedrine-Based Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine is an inexpensive and readily available chiral auxiliary derived from a natural product.[7] Both enantiomers are accessible, allowing for the synthesis of either enantiomer of the target molecule. Pseudoephedrine amides are particularly effective in the asymmetric alkylation of enolates.[2]
The stereochemical outcome is controlled by the chelation of the lithium cation between the amide oxygen and the hydroxyl group, which forms a rigid six-membered ring and directs the approach of the electrophile.[2]
Performance in Asymmetric Alkylation
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | >99:1 | 95 | [8] |
| Methyl iodide | 98:2 | 90 | [8] |
| Isopropyl iodide | 97:3 | 85 | [8] |
Cleavage of the Pseudoephedrine Auxiliary
A significant advantage of the pseudoephedrine auxiliary is the ease of its removal to afford a variety of functional groups.[7]
-
To Carboxylic Acids: Acidic or basic hydrolysis.
-
To Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB).
-
To Aldehydes: Reduction followed by oxidation.
Concluding Remarks
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer broad applicability and high diastereoselectivity in both alkylation and aldol reactions. Oppolzer's camphorsultam provides a robust and often crystalline platform, which is particularly advantageous for purification. Pseudoephedrine stands out as an inexpensive and highly effective auxiliary for asymmetric alkylations with versatile cleavage options.
While the development of new chiral auxiliaries from readily available chiral building blocks is an ongoing area of research, the auxiliaries detailed in this guide have a proven track record of reliability and high performance, making them the current standards in the field. The provided data and protocols serve as a valuable resource for researchers aiming to achieve high levels of stereocontrol in their synthetic endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Amino-3-methoxypropan-1-ol HCl in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral amino alcohols are a critical class of building blocks, or synthons, that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement of atoms in these molecules is often crucial for their biological activity, making the choice of the starting chiral synthon a decision that profoundly impacts the efficiency, cost, and success of a synthetic route.[1]
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a valuable chiral synthon, prized for its specific stereochemistry and dual functional groups. However, project requirements such as cost, scalability, or the need for different protecting group strategies often necessitate the exploration of alternatives. This guide provides a comprehensive, data-driven comparison of viable alternative chiral synthons, enabling researchers to make informed decisions tailored to their specific synthetic challenges.
Core Synthon Profile: (S)-2-Amino-3-methoxypropan-1-ol HCl
This compound is a derivative of the natural amino acid L-serine. Its structure features a primary amine, a primary alcohol, and a methoxy ether, with a defined stereocenter at the C-2 position. The hydrochloride salt form enhances its stability and ease of handling. This synthon is particularly useful for introducing a chiral C3 unit with versatile functional handles for further elaboration.
Key Structural Features:
-
Formula: C₄H₁₂ClNO₂[2]
-
Functionality: Primary amine, primary alcohol, ether.
-
Chirality: (S)-configuration at C-2.
While effective, reliance on a single synthon can be limiting. The methoxy group, for instance, is stable and generally non-reactive, which may be undesirable if that position is needed for further chemical modification. This has led chemists to seek alternatives from the vast "chiral pool"—a collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources like amino acids and carbohydrates.[1][4]
Comparative Analysis of Key Alternative Chiral Synthons
We will now explore three powerful and widely adopted alternatives, each offering distinct advantages in terms of origin, reactivity, and application. The comparison will be grounded in their utility in common asymmetric transformations.
L-Serine and its Derivatives: The Direct Precursor
The most direct and cost-effective alternative is often the parent amino acid itself, L-serine, or its simple ester derivatives (e.g., L-serine methyl ester). As a natural α-amino acid, L-serine is available in high enantiomeric purity and serves as the starting material for a vast number of more complex chiral building blocks.[1][5]
Advantages:
-
Cost-Effectiveness & Availability: L-Serine is one of the most abundant and inexpensive chiral starting materials.
-
Synthetic Flexibility: The carboxylic acid and hydroxyl groups of serine can be selectively protected or modified, offering a high degree of synthetic freedom to generate diverse derivatives tailored to a specific route.[6]
-
Direct Functionalization: Unlike the methoxy ether in the target synthon, the primary hydroxyl group of serine is a versatile functional handle, ready for oxidation, esterification, or conversion to a leaving group.
Disadvantages:
-
Additional Synthetic Steps: Utilizing L-serine directly requires initial protection and reduction steps to arrive at a structure analogous to an amino alcohol, potentially increasing the overall step count of a synthesis.
(S)-Alaninol: The Simplified Amino Alcohol
(S)-Alaninol, or (S)-2-aminopropan-1-ol, is another readily available chiral amino alcohol derived from the reduction of the natural amino acid L-alanine.[7][8] It represents a simplified, yet highly effective, alternative for applications where the C3 side chain is not required.
Advantages:
-
High Utility as a Chiral Auxiliary: Alaninol is a well-established precursor for chiral ligands and auxiliaries that effectively control the stereochemical outcome of reactions.[8][9]
-
Commercial Availability: It is widely available from major chemical suppliers, often at a lower cost than more functionalized amino alcohols.[10][11]
-
Simplicity: The simple methyl side chain can be advantageous in reducing steric hindrance and simplifying downstream product purification and characterization.
Disadvantages:
-
Structural Limitation: It lacks the third functional handle (the ether or hydroxyl group) present in serine-derived synthons, limiting its application to scenarios where only the 1,2-amino alcohol moiety is required.
Garner's Aldehyde: The Versatile and Protected Synthon
Since its introduction in the 1980s, Garner's aldehyde ((4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate) has become one of the most powerful and frequently cited chiral building blocks in asymmetric synthesis.[12][13] Derived from L-serine, it is a configurationally stable aldehyde where the amine and hydroxyl groups are simultaneously protected within an oxazolidine ring.[13][14]
Advantages:
-
Exceptional Versatility: The aldehyde functionality is a gateway to a vast array of carbon-carbon bond-forming reactions, including Grignard additions, Wittig reactions, and aldol condensations, allowing for the construction of complex side chains with high stereocontrol.[12][15]
-
Robust Protection: The N,O-acetonide (oxazolidine) protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the amino alcohol functionality.
-
High Stereochemical Stability: The cyclic structure minimizes the risk of epimerization (loss of stereochemical purity) at the α-carbon, a common issue with linear chiral aldehydes.[12][13]
Disadvantages:
-
Higher Cost: As a multi-step derivative of L-serine, Garner's aldehyde is significantly more expensive than simpler amino acids or their direct reduction products.
-
Synthesis Required: While commercially available, its preparation involves several steps, including protection and oxidation, which adds to the overall synthetic effort if not purchased.[13]
Performance Data Summary
The true measure of a synthon's utility lies in its performance. The table below summarizes the key attributes of this compound and its alternatives, providing a clear basis for selection.
| Feature | This compound | L-Serine Derivatives | (S)-Alaninol | Garner's Aldehyde |
| Primary Use | Chiral C3 Building Block | Chiral Pool Starting Material | Chiral Auxiliary / Ligand Precursor | Versatile C3 Building Block |
| Relative Cost | Moderate | Very Low | Low | High |
| Availability | Commercially Available | Abundant | Widely Available | Commercially Available |
| Key Advantage | Ready-to-use C3 synthon | Unmatched cost-effectiveness and flexibility | Simplicity and proven utility in catalysis | Broad synthetic versatility and stability |
| Key Limitation | Stable methoxy group limits functionalization | Requires initial protection/reduction steps | Lacks C3 functional handle | Higher cost and synthetic overhead |
| Enantiopurity | Typically >98% | >99% (Natural Source) | Typically >98% | Typically >98% |
Experimental Protocols & Workflows
To provide a practical context, we outline a representative workflow for the synthesis of a chiral oxazoline ligand, a common application for amino alcohols. This comparison highlights the different synthetic considerations for each starting material.
Workflow 1: Synthesis of a Chiral Oxazoline from (S)-Alaninol
This protocol describes a standard procedure for creating a PHOX (phosphino-oxazoline) ligand, a privileged class of ligands in asymmetric catalysis.
Step 1: Amide Formation
-
To a stirred solution of (S)-Alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Cyclization to Oxazoline
-
Dissolve the crude amide from Step 1 in DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4 hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final chiral oxazoline ligand.
Logical Decision Workflow
Choosing the right synthon is a multi-factorial decision. The following diagram illustrates a logical workflow to guide the selection process based on key project constraints and goals.
Caption: Decision tree for selecting an appropriate chiral amino alcohol synthon.
Comparative Synthetic Pathway
The following diagram illustrates the relative synthetic pathways starting from the common chiral pool source, L-Serine, to generate the different synthons discussed.
Caption: Synthetic relationships between L-Serine and key chiral synthons.
Conclusion
While this compound is a highly effective chiral synthon, a comprehensive synthetic strategy involves considering a range of alternatives. For projects demanding maximum cost-efficiency and flexibility, starting directly from L-serine is an unparalleled choice. When a simple, robust chiral auxiliary is needed without the complexity of a C3 side chain, (S)-Alaninol offers a proven and economical solution. For complex syntheses requiring intricate side-chain modifications via carbon-carbon bond formation, Garner's Aldehyde stands out as a versatile and powerful, albeit more expensive, intermediate.[12][13] By evaluating the specific demands of the synthetic target against the cost, availability, and inherent chemical properties of each synthon, researchers can optimize their route, reduce costs, and accelerate the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. 148278-94-8 CAS Manufactory [chemicalbook.com]
- 3. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alaninol - Wikipedia [en.wikipedia.org]
- 8. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 11. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 12. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Garner's Aldehyde [drugfuture.com]
- 15. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Reaction Intermediates of (S)-2-Amino-3-methoxypropan-1-ol HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Intermediate Analysis
(S)-2-Amino-3-methoxypropan-1-ol HCl is a versatile synthon employed in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary amine and hydroxyl functionalities allow for a diverse range of chemical modifications. The transient molecular species, or intermediates, that form during these reactions are often short-lived and present in low concentrations, making their detection and characterization a significant analytical challenge. A thorough understanding of these intermediates is paramount for controlling reaction pathways, maximizing yield, minimizing impurities, and ensuring the final product's quality and safety. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the real-time monitoring and structural elucidation of these critical intermediates.
Comparative Analysis of Spectroscopic Techniques
The choice of an appropriate analytical technique is contingent on the specific reaction conditions, the nature of the intermediates, and the information required. Below is a comparative overview of the most pertinent spectroscopic methods.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, and stereochemistry | High resolution, non-destructive, quantitative | Lower sensitivity, longer acquisition times |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Functional group identification and changes | Fast, real-time monitoring, sensitive to bond changes | Complex spectra, solvent interference can be an issue[1][2] |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, specificity, identification of low-concentration species | Destructive, may not be suitable for all intermediates, potential for ionization-induced fragmentation[3] |
| UV-Vis Spectroscopy | Electronic transitions in molecules with chromophores | Presence and concentration of chromophoric species, reaction kinetics[4] | High sensitivity, suitable for kinetic studies, non-destructive | Limited to molecules with UV-Vis absorbance, provides limited structural information |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Architecture
Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure elucidation. For a molecule like this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. During a reaction, the formation of an intermediate will manifest as the appearance of a new set of signals and the corresponding disappearance of the starting material's signals. Techniques like 2D NMR (e.g., COSY, HSQC) can be invaluable for establishing the connectivity of complex intermediates. For reactions involving phosphorus-containing reagents, ³¹P NMR is also a powerful tool.
Trustworthiness: The quantitative nature of NMR allows for the determination of the relative concentrations of reactants, intermediates, and products over time, providing crucial kinetic data.[5][6] The self-validating nature of NMR lies in the consistency of chemical shifts, coupling constants, and integration values with the proposed intermediate structures.
Experimental Protocol: Monitoring a Reaction by ¹H NMR
-
Sample Preparation: In a clean NMR tube, dissolve a known concentration of this compound and a suitable internal standard (e.g., tetramethylsilane - TMS) in a deuterated solvent (e.g., D₂O, CDCl₃) that is compatible with the reaction.[7]
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material to serve as a baseline (t=0).
-
Reaction Initiation: Initiate the reaction in the NMR tube by adding the other reactant(s) and/or catalyst.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis: Process the spectra to identify new peaks corresponding to intermediates and products. Integrate the signals of the starting material, intermediates, and products relative to the internal standard to determine their concentrations at each time point. Plot concentration versus time to obtain kinetic profiles.
Visualization of NMR Workflow
Caption: Workflow for real-time reaction monitoring using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Window into Functional Group Transformations
Expertise & Experience: FTIR spectroscopy is exceptionally useful for monitoring reactions that involve changes in functional groups.[8] For instance, if the primary amine of this compound reacts to form an imine, the characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹) will disappear, and a new C=N stretching band will appear (around 1640-1690 cm⁻¹).[1][2] Similarly, reactions involving the hydroxyl group will show changes in the broad O-H stretching band (around 3200-3600 cm⁻¹).[9][10] The speed of FTIR analysis makes it ideal for tracking fast reactions in real-time.[1][2]
Trustworthiness: The appearance and disappearance of specific absorption bands provide a direct and reliable indication of the conversion of functional groups. This allows for a self-validating system where the progress of the reaction can be continuously tracked by observing these spectral changes.
Experimental Protocol: In-situ FTIR Monitoring
-
Setup: Utilize an attenuated total reflectance (ATR) FTIR probe immersed directly into the reaction vessel.
-
Background Spectrum: Record a background spectrum of the solvent and any catalysts before adding the reactants.
-
Reaction Initiation: Add this compound and the other reactants to the vessel and start the reaction.
-
Continuous Monitoring: Collect FTIR spectra at regular, short intervals throughout the reaction.
-
Data Analysis: Subtract the background spectrum from the reaction spectra. Monitor the decrease in the intensity of reactant peaks and the increase in the intensity of intermediate and product peaks.
Visualization of FTIR Monitoring Logic
Caption: Logical flow of functional group analysis using FTIR during a reaction.
Mass Spectrometry (MS): High-Sensitivity Detection of Elusive Intermediates
Expertise & Experience: Mass spectrometry is a powerful tool for detecting and identifying reaction intermediates, even at very low concentrations.[2] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization methods that can often preserve the structure of labile intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown species. Tandem mass spectrometry (MS/MS) can be used to fragment the intermediate ions, providing valuable structural information.[2]
Trustworthiness: The high sensitivity and specificity of MS allow for the confident detection of intermediates that may be missed by other techniques. The accurate mass and fragmentation data provide a robust method for confirming the identity of proposed intermediates. Derivatization techniques can also be employed to enhance ionization efficiency and provide specific fragmentation patterns.[11]
Experimental Protocol: Reaction Monitoring by ESI-MS
-
Reaction Setup: Perform the reaction in a suitable solvent.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot (if necessary) and dilute it with a suitable solvent for MS analysis.
-
Infusion or LC-MS: Introduce the diluted sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to detection.
-
Data Acquisition: Acquire mass spectra in full scan mode to detect all ions present. If potential intermediates are identified, perform MS/MS experiments to obtain structural information.
-
Data Analysis: Extract the ion chromatograms for the masses corresponding to the reactants, intermediates, and products to monitor their relative abundance over time.
Visualization of MS Analysis Pathway
Caption: Pathway for the analysis of reaction intermediates using Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy: A Tool for Kinetic Analysis
Expertise & Experience: While this compound itself does not have a strong chromophore, many of its reaction intermediates and products might. For reactions that produce a colored or UV-active intermediate, UV-Vis spectroscopy is an excellent method for monitoring the reaction kinetics.[4] By monitoring the change in absorbance at a specific wavelength over time, the rate of formation or consumption of the chromophoric species can be determined.[12]
Trustworthiness: According to the Beer-Lambert Law, the absorbance of a species is directly proportional to its concentration. This linear relationship provides a reliable and straightforward way to quantify the concentration of a UV-active intermediate and determine the reaction order and rate constants.[4]
Experimental Protocol: Kinetic Study using UV-Vis Spectroscopy
-
Wavelength Selection: Scan the UV-Vis spectrum of the reaction mixture at a point where the intermediate is present to identify its wavelength of maximum absorbance (λ_max).
-
Reaction Setup: Prepare the reaction mixture in a cuvette placed inside the spectrophotometer.
-
Time-course Measurement: Monitor the absorbance at the λ_max of the intermediate at regular time intervals.
-
Data Analysis: Plot absorbance versus time. Use this data to determine the initial rate of the reaction. By varying the concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the overall rate law can be determined.[4]
Visualization of Kinetic Analysis Logic
Caption: Logical steps for determining reaction kinetics using UV-Vis spectroscopy.
Conclusion
The effective analysis of reaction intermediates of this compound requires a multi-faceted spectroscopic approach. While NMR provides unparalleled structural detail, FTIR offers rapid functional group analysis. Mass spectrometry excels in detecting low-concentration species with high sensitivity, and UV-Vis spectroscopy is a powerful tool for kinetic studies of reactions involving chromophoric intermediates. The optimal strategy often involves a combination of these techniques to gain a comprehensive understanding of the reaction mechanism, enabling the development of robust and efficient synthetic processes in the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reaction Monitoring & Optimization - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. 32. NMR reaction monitoring in flow synthesis - Magritek [magritek.com]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
A Senior Scientist's Guide to Purity Assessment: Elemental Analysis of (S)-2-Amino-3-methoxypropan-1-ol HCl vs. Orthogonal Methods
In the landscape of pharmaceutical development, the purity of a chiral building block like (S)-2-Amino-3-methoxypropan-1-ol HCl is not merely a quality metric; it is a fundamental pillar of safety and efficacy. As a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its purity profile directly influences the downstream processability, yield, and, most importantly, the safety profile of the final drug product. This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary tool for stoichiometric purity assessment against a suite of orthogonal analytical techniques necessary for a comprehensive quality evaluation.
The Role of Elemental Analysis: A Test of Stoichiometric Integrity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust technique that determines the mass fractions of these core elements within a sample.[1] For a salt like this compound, it provides a quantitative measure of the compound's bulk composition. The underlying principle is straightforward yet powerful: a pure, dry sample of the compound will have an elemental composition that precisely matches its theoretical formula. Any significant deviation signals the presence of impurities.
The strength of elemental analysis lies in its ability to provide an absolute measure of purity against a theoretical ideal, without the need for a specific reference standard of the compound itself. It serves as a fundamental check on the compound's very identity and stoichiometry. However, it is a technique that sees the "forest" but not the "trees." It is blind to impurities that share the same elemental composition, such as enantiomers or diastereomers, and provides little information about the nature of other contaminants.
Theoretical Composition: The Purity Benchmark
To perform the analysis, we must first establish the theoretical "gold standard."
-
Molecular Formula: C₄H₁₁NO₂ · HCl
-
Chemical Structure: (S)-2-Amino-3-methoxypropan-1-ol hydrochloride
-
Full Molecular Formula: C₄H₁₂ClNO₂
-
Molecular Weight: 141.60 g/mol [2]
From this, we can calculate the theoretical mass percentages:
-
Carbon (C): (4 * 12.011) / 141.60 = 33.94%
-
Hydrogen (H): (12 * 1.008) / 141.60 = 8.54%
-
Chlorine (Cl): (1 * 35.453) / 141.60 = 25.04%
-
Nitrogen (N): (1 * 14.007) / 141.60 = 9.89%
-
Oxygen (O) (by difference): 100 - (33.94 + 8.54 + 25.04 + 9.89) = 22.59%
These theoretical values are the benchmarks against which all experimental results are judged.
Experimental Protocol: Combustion Analysis for C, H, N
Modern elemental analyzers perform CHNS/O analysis through high-temperature combustion.[3] The process breaks down the organic compound into simple, detectable gases.[4]
Causality in the Protocol
-
Why Acetanilide as a Standard? Acetanilide is a stable, non-hygroscopic solid with a well-defined elemental composition (C=71.09%, H=6.71%, N=10.36%). It provides a reliable calibration point for the instrument's detectors.
-
Why High-Temperature Combustion? To ensure the complete and instantaneous conversion of the sample into its elemental oxides (CO₂, H₂O, Nₓ, SO₂), leaving no un-combusted residue that would lead to inaccurate, low-biased results.[5]
-
Why a Reduction Tube? The combustion process produces a mixture of nitrogen oxides (Nₓ). A reduction tube, typically packed with copper, quantitatively converts all Nₓ species to N₂ gas, ensuring that all nitrogen from the sample is measured as a single species.[4]
Data Interpretation and Trustworthiness
For a compound to be considered pure by elemental analysis in a pharmaceutical context, the experimental values should not deviate from the theoretical values by more than an absolute value of ±0.4% . This acceptance criterion is a widely recognized standard in the industry, though not explicitly defined in all pharmacopeias for this specific test, it is a common internal quality standard derived from guidelines for similar quantitative tests.
The Orthogonal Approach: A Mandate for Comprehensive Purity
Relying solely on elemental analysis is insufficient for a chiral pharmaceutical intermediate. A robust purity profile requires a multi-faceted, orthogonal approach, where different analytical techniques provide complementary information.
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// Edges COMPOUND -> EA; COMPOUND -> HPLC; COMPOUND -> NMR; COMPOUND -> KF; COMPOUND -> TITRATION; } } Caption: Integrated approach for comprehensive purity analysis.
Comparison of Purity Analysis Methodologies
The selection of an analytical method is driven by the specific purity attribute under investigation. The following table compares elemental analysis with key orthogonal techniques.
| Analytical Method | Primary Purpose | Information Provided | Strengths | Limitations |
| Elemental Analysis | Stoichiometric Purity / Bulk Composition | Provides the %C, %H, %N, confirming the empirical formula of the bulk material.[1] | Absolute method, fast, inexpensive, requires no specific reference standard for the analyte.[3] | Cannot distinguish between isomers (enantiomers, diastereomers); insensitive to low-level impurities; assumes a single, homogenous compound. |
| Chiral HPLC/GC | Enantiomeric Purity | Separates and quantifies the desired (S)-enantiomer from its undesired (R)-enantiomer.[6] | Highly accurate and sensitive for enantiomers, the gold standard for chiral purity assessment.[7] | Requires a specific chiral stationary phase; method development can be time-consuming.[8] |
| NMR Spectroscopy | Structural Confirmation & Organic Impurity Profile | Confirms the chemical structure and connectivity of atoms; can identify and quantify structurally related impurities and residual solvents.[9] | Provides unambiguous structural information; quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.[10][11] | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret. |
| Karl Fischer Titration | Water Content | Specifically quantifies the amount of water in a sample, a common and critical impurity.[12] | Highly specific and accurate for water; can measure from ppm to 100% levels.[13][14] | Can be affected by interfering side reactions with certain functional groups (e.g., aldehydes, ketones).[13] |
| Potentiometric Titration | Assay of HCl Salt | Determines the molar quantity of the amine hydrochloride salt, confirming the correct salt stoichiometry.[15] | Highly precise and accurate for assay determination; a well-established pharmacopeial method.[16] | Non-specific; will titrate any acidic or basic species present, not just the target analyte. |
An Integrated Strategy for Purity Certification
A complete and trustworthy purity certification for a batch of this compound should never rely on a single technique. A logical, integrated workflow is essential.
-
Identity and Structure: Begin with NMR Spectroscopy (¹H and ¹³C) to confirm the molecular structure is correct. This is the foundational identity test.[17]
-
Stoichiometry and Bulk Purity: Perform Elemental Analysis. A passing result (±0.4% of theory) confirms the correct elemental composition and provides confidence in the bulk material's integrity.
-
Enantiomeric Purity: Use a validated Chiral HPLC method to quantify the enantiomeric excess (e.e.%). This is a critical quality attribute for any chiral compound.[18]
-
Specific Impurities:
-
Run Karl Fischer Titration to determine the precise water content.[19] Water is a common impurity that affects molecular weight and can promote degradation.
-
Perform Potentiometric Titration to confirm the assay of the hydrochloride salt, ensuring the correct 1:1 molar ratio of the amine to HCl.
-
-
Overall Purity Profile: A final purity value is often reported by a mass balance calculation, where the assay from a primary method (like titration) is corrected for the content of all identified impurities (water, enantiomer, residual solvents, etc.).
By employing this orthogonal approach, we build a self-validating system. For instance, a high purity value from elemental analysis is corroborated by a high assay from titration, low water content from Karl Fischer, and a high enantiomeric excess from chiral HPLC. Conversely, a discrepancy in one result (e.g., a low %C from elemental analysis) would trigger an investigation and could be explained by another test (e.g., high water content from Karl Fischer).
This comprehensive strategy, grounded in the fundamental principles of analytical chemistry, ensures that each batch of this compound meets the stringent quality standards required for the development of safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 60812-33-1 Cas No. | 1-Amino-3-methoxy-propan-2-olhydrochloride | Matrix Scientific [matrixscientific.com]
- 3. azom.com [azom.com]
- 4. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. skpharmteco.com [skpharmteco.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. redalyc.org [redalyc.org]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Validation of Synthetic Routes for Enantiomerically Pure Amino Alcohols
Introduction: The Critical Role of Enantiopure Amino Alcohols in Modern Chemistry
Enantiomerically pure amino alcohols are a cornerstone of modern organic chemistry and pharmaceutical development. These bifunctional molecules, containing both an amine and an alcohol group attached to a chiral scaffold, are not merely synthetic curiosities; they are indispensable building blocks (synthons) for a vast array of high-value compounds.[1]
Significance in Pharmaceuticals and Asymmetric Synthesis
The precise three-dimensional arrangement of the amine and hydroxyl groups is frequently the key to specific molecular recognition with biological targets like enzymes and receptors. This stereochemical specificity is fundamental to the efficacy and safety of numerous drugs.[1] Enantiopure amino alcohols form the structural backbone of many therapeutic agents, including antivirals, anti-cancer drugs (e.g., the side-chain of Taxol), and beta-blockers.[1] Beyond their direct biological role, they are extensively used as chiral auxiliaries and ligands to control the stereochemical outcome of asymmetric reactions, making them enabling tools for the synthesis of other complex chiral molecules.
The Challenge of Stereocontrol in Amino Alcohol Synthesis
The synthesis of amino alcohols is trivial; the synthesis of a single enantiomer is a significant challenge that has driven decades of methodological innovation. The goal is to produce one enantiomer in high yield and with near-perfect optical purity (high enantiomeric excess, or ee). This guide provides a comparative analysis of the principal strategies to achieve this, offering an objective look at their performance, underlying principles, and practical applicability for researchers, scientists, and drug development professionals. We will dissect established and modern techniques, providing the experimental data and procedural details necessary to validate and select the optimal synthetic route for a given target.
Foundational Strategies: A Comparative Overview
The approaches to synthesizing chiral amino alcohols can be broadly classified into four main categories, each with inherent strengths and weaknesses. The choice of strategy depends on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemistry of the target molecule.
From Nature's Blueprint: The Chiral Pool Approach
This is one of the most traditional and direct methods. It leverages the vast repository of naturally occurring, enantiomerically pure molecules—primarily α-amino acids—as starting materials.[1] Through simple chemical transformations, such as the reduction of the carboxylic acid moiety, the inherent chirality of the amino acid is directly transferred to the amino alcohol product.[1]
Separation of Enantiomers: Classical and Kinetic Resolution
Instead of creating a single enantiomer, resolution strategies begin with a racemic mixture (a 50:50 mix of both enantiomers) and separate them.
-
Classical Resolution involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization.
-
Kinetic Resolution employs a chiral catalyst or enzyme that reacts at a different rate with each enantiomer.[2][3] This allows for the separation of the faster-reacting enantiomer (now a new product) from the unreacted, slower-reacting enantiomer.[2][3]
Building Chirality: Asymmetric Synthesis
These methods construct the chiral center during the reaction sequence, starting from prochiral or achiral precursors. This is a powerful and versatile approach that includes several key technologies:
-
Asymmetric Reduction: A prochiral ketone (e.g., an α-amino ketone) is reduced to an alcohol using a chiral catalyst, which directs the reaction to form one enantiomer preferentially.
-
Asymmetric Aminohydroxylation: An alkene is directly converted into a 1,2-amino alcohol in a single, stereocontrolled step using a chiral catalyst system.[1]
-
Chiral Auxiliary Methods: A temporary chiral group is attached to the substrate to direct a subsequent stereoselective transformation. Once the desired chirality is installed, the auxiliary is removed.
The Green Approach: Biocatalysis and Chemoenzymatic Methods
Harnessing the power of enzymes, biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[4] Enzymes like transaminases and dehydrogenases operate under mild conditions (ambient temperature and pressure in water) and often achieve near-perfect enantioselectivity (>99% ee).[4] Chemoenzymatic routes combine the best of both worlds, using robust chemical steps to prepare a substrate for a key, highly selective enzymatic transformation.
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of key synthetic routes, complete with comparative data, step-by-step protocols, and an analysis of their respective advantages and limitations.
Route A: Synthesis from the Chiral Pool (from Amino Acids)
This strategy is predicated on a simple and powerful principle: transfer of existing chirality. Natural L-amino acids are abundant, relatively inexpensive, and enantiomerically pure, making them ideal starting points.
The core transformation is the reduction of the carboxylic acid functional group to a primary alcohol without affecting the amine group or the stereocenter. Strong hydride-donating reagents are required for this conversion, as milder reagents like sodium borohydride (NaBH₄) alone are incapable of reducing carboxylic acids.[5][6]
The two most common reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and a combination of Sodium Borohydride with Iodine (NaBH₄/I₂).
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent.[7][8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the carboxylic acid. This process occurs multiple times, ultimately leading to the primary alcohol after an aqueous workup. Due to its high reactivity, LiAlH₄ is highly flammable and reacts violently with water, requiring careful handling in anhydrous solvents like THF or diethyl ether.[5][8]
-
Sodium Borohydride and Iodine (NaBH₄/I₂): This system generates diborane (B₂H₆) in situ, which is the active reducing agent for the carboxylic acid. This method is considered safer and more convenient than using LiAlH₄.[5] The reaction proceeds smoothly in THF and offers excellent yields.[5]
The reduction of natural amino acids is a high-yielding process that reliably preserves the stereochemical integrity of the starting material.
| Amino Acid | Reducing System | Solvent | Yield (%) | Reference |
| L-Phenylalanine | LiAlH₄ | THF | 87% | [9] |
| L-Valine | LiAlH₄ | THF | 73-75% | [9] |
| L-Alanine | LiAlH₄ | THF | 70% | [9] |
| L-Phenylalanine | Li / AlCl₃ | THF | 91.2% | [10] |
| Various Amino Acids | NaBH₄ / I₂ | THF | 80-98% | [10] |
Table 1: Representative yields for the reduction of L-amino acids to their corresponding L-amino alcohols.
This protocol is adapted from a general procedure for the reduction of amino acids.[9]
Materials:
-
L-Phenylalanine (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: A dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with LiAlH₄ (2.5 eq) and anhydrous THF.
-
Addition of Amino Acid: The L-Phenylalanine (1.0 eq) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). Causality Note: The slow, portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled to 0 °C in an ice bath and diluted with ethyl ether. The reaction is quenched by the slow, sequential, and dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aq. NaOH (X mL)
-
Water (3X mL)
-
Self-Validating System: This specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the product isolation.
-
-
Workup: The resulting white precipitate is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with ethyl ether or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude L-phenylalaninol. The product can be further purified by vacuum distillation or recrystallization.
-
Analysis: The identity and purity of the product are confirmed using NMR and IR spectroscopy. The enantiomeric purity is validated using chiral HPLC or by preparing a diastereomeric derivative (e.g., a Mosher amide) and analyzing by ¹H or ¹⁹F NMR.
Caption: Workflow for Chiral Pool Synthesis of Amino Alcohols.
Advantages:
-
High Enantiopurity: The primary advantage is the direct transfer of chirality from an inexpensive, enantiopure starting material, leading to products with very high ee.[1]
-
Cost-Effectiveness: Natural L-amino acids are readily available and generally inexpensive bulk chemicals.
-
Predictable Stereochemistry: The configuration of the product is directly determined by the starting amino acid (i.e., L-amino acids yield L-amino alcohols).
Limitations:
-
Limited Structural Diversity: This method is largely restricted to the structures of the ~20 proteinogenic amino acids. While non-natural amino acids can be used, they are significantly more expensive, undermining the cost advantage.
-
Harsh Reagents: The use of powerful hydrides like LiAlH₄ requires stringent anhydrous conditions and careful handling due to its pyrophoric nature.[5]
-
Functional Group Incompatibility: LiAlH₄ will reduce many other functional groups (esters, amides, nitriles, etc.), limiting its use in more complex substrates. The NaBH₄/I₂ system offers better selectivity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. erowid.org [erowid.org]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
Safety Operating Guide
Comprehensive Disposal Protocol for (S)-2-Amino-3-methoxypropan-1-ol HCl
This document provides a detailed, safety-first protocol for the proper disposal of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride (CAS: 148278-94-8). As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This protocol is designed for researchers, scientists, and drug development professionals who handle this compound. The central directive for disposal is unambiguous: this chemical must be managed by an approved and licensed waste disposal service.[1][2]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of (S)-2-Amino-3-methoxypropan-1-ol HCl is fundamental to appreciating the necessity of stringent disposal procedures. Its hazard profile, classified under the Globally Harmonized System (GHS), dictates that it cannot be treated as common laboratory waste.
The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] This is because, as an amino alcohol hydrochloride, the compound can react with moisture on mucous membranes or skin, leading to irritation. The hydrochloride salt form generally enhances water solubility, which can facilitate its absorption and irritant effects. Therefore, the entire disposal workflow is designed to prevent any direct contact or aerosol generation.
Table 1: GHS Hazard Identification for this compound
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Warning | GHS07 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3] | Warning | GHS07 |
Pre-Disposal Operations: Safety and Handling
Before beginning the disposal process, establishing a safe working environment is paramount. This involves a combination of appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls
All handling of this compound for disposal purposes should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred environment. This is a critical control measure to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of any dust or aerosols.[1][2]
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the compound's hazard profile. The following must be worn at all times when handling this chemical for disposal[1][2]:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact and subsequent irritation (H315).
-
Eye and Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to protect against accidental splashes that could cause serious eye irritation (H319).
-
Skin and Body Protection: A standard laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved N95 (or equivalent) dust mask should be used.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is P501: Dispose of contents/container to an approved waste disposal plant .[1][2] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.[1]
Step 1: Waste Segregation and Collection
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety.
-
Procedure: Designate a specific waste stream for this compound. Do not mix it with other chemical waste, particularly strong oxidizing agents, which are incompatible.[4] Collect all contaminated materials, including weighing papers, pipette tips, and contaminated wipes, for disposal along with the primary chemical waste.
Step 2: Containerization
-
Rationale: Proper containment prevents leaks and ensures safe transport.
-
Procedure:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
If dealing with a solution, use a compatible, sealed container intended for liquid chemical waste.
-
Ensure the container is not overfilled (a maximum of 80% capacity is recommended) to allow for vapor expansion.
-
Step 3: Labeling
-
Rationale: Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.
-
Procedure: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "148278-94-8"
-
The relevant GHS hazard pictograms (GHS07 - Exclamation Mark).
-
An accumulation start date.
-
Step 4: Temporary Storage
-
Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure: Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials. The compound should be stored locked up.[1][2]
Step 5: Final Disposal
-
Rationale: Compliance with local, state, and federal regulations is mandatory.
-
Procedure: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will coordinate with a licensed and approved chemical waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all regulations.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial. Do not let the product enter drains or waterways.[1]
Small Spill (Solid)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don appropriate PPE as described in Section 2.2.
-
Contain: Gently sweep up the solid material, minimizing dust generation.[1]
-
Collect: Place the swept material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spill
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and the institutional EHS or emergency response team.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Await Response: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Caption: Emergency spill response decision workflow.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-3-methoxypropan-1-ol HCl
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like (S)-2-Amino-3-methoxypropan-1-ol HCl requires more than just following a checklist; it demands a comprehensive understanding of the material's characteristics to implement a dynamic, risk-based safety strategy. This guide moves beyond mere compliance, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.
Foundational Step: Hazard Identification and Risk Assessment
The selection of appropriate PPE is dictated by the inherent hazards of the chemical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[1][2] Understanding these classifications is the critical first step in risk mitigation.
| Hazard Classification | GHS Code | Description | Practical Implication in the Lab |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | Direct contact with the solid or its solutions can lead to redness, inflammation, or dermatitis. This necessitates a reliable barrier between the chemical and the skin. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Airborne dust particles or splashes of solutions can cause significant discomfort, redness, and potential damage to the eyes, requiring robust eye protection. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This risk is most acute when handling the solid form. |
This initial assessment confirms that the primary risks associated with this compound are irritant properties affecting the skin, eyes, and respiratory system. Our PPE strategy must therefore create a comprehensive barrier against these routes of exposure.
The Core PPE Ensemble: A Multi-Barrier Defense
For any work involving this compound, a standard ensemble of PPE is mandatory. This core setup is designed to provide a baseline of protection against accidental contact.
-
Eye and Face Protection: The H319 classification ("Causes serious eye irritation") makes eye protection non-negotiable.[3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Handling Solids: Chemical splash goggles are superior as they form a seal around the eyes, offering better protection from airborne dust.
-
When to Use a Face Shield: A face shield, worn over safety goggles, is required when there is a significant risk of splashing, such as during the rapid addition of reagents or when handling larger volumes (>100 mL) of a solution.
-
-
Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are essential.[3][4]
-
Material: Nitrile gloves are the standard choice for incidental contact with this type of chemical.
-
Protocol: Always inspect gloves for tears or pinholes before use. Use the proper technique to remove gloves to avoid contaminating your hands. For prolonged work, consider double-gloving. Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
-
Protective Clothing:
-
A flame-resistant lab coat should be worn and kept fully fastened to protect your skin and personal clothing from contamination.
-
Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.
-
-
Respiratory Protection: The H335 hazard ("May cause respiratory irritation") is primarily a concern when handling the chemical in its solid, powdered form.[3][4]
-
Engineering Controls First: The primary method for mitigating this risk is to use engineering controls, such as a certified chemical fume hood or a powder-containment hood.[5]
-
When a Respirator is Needed: If engineering controls are insufficient or unavailable, or when weighing out large quantities where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[6]
-
Task-Specific Operational Plans
The level of PPE must be adapted to the specific task and the associated risk of exposure. The following protocols provide step-by-step guidance for common laboratory procedures.
Summary of PPE Requirements by Task
| Laboratory Task | Eye Protection | Hand Protection | Respiratory Protection | Key Justification |
| Weighing/Aliquoting Solid | Chemical Goggles | Nitrile Gloves | N95 Respirator (if not in fume hood) | High risk of generating and inhaling airborne particulate matter (H335, H319).[3][4] |
| Dissolving/Solution Prep | Safety Glasses (Goggles recommended) | Nitrile Gloves | Not required (in fume hood) | Moderate risk of splashes (H319, H315).[3][4] |
| Reaction/Solution Transfer | Safety Glasses (Goggles/Face shield for large volumes) | Nitrile Gloves | Not required (in fume hood) | Risk of splashes and spills increases with volume and complexity. |
Protocol 3.1: Weighing and Aliquoting the Solid Compound
This task presents the highest risk of inhalation and eye exposure.
-
Preparation: Don your core PPE: lab coat, chemical goggles, and nitrile gloves. Ensure a chemical fume hood is available and functioning correctly.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.
-
Handling: Gently open the container inside the hood to minimize the aerosolization of dust. Avoid any abrupt movements.
-
Weighing: Carefully transfer the desired amount of solid to the weigh boat. If any material is spilled, clean it immediately with a damp cloth or paper towel to prevent it from becoming airborne.
-
Sealing: Securely close the primary container.
-
Cleanup: Wipe down the spatula and the weighing area within the hood. Dispose of the weigh boat and any cleaning materials in a designated solid hazardous waste container.[6]
-
Doffing: Remove gloves and wash hands thoroughly.
Protocol 3.2: Dissolution and Solution Handling
-
Preparation: Don your core PPE: lab coat, safety glasses (goggles recommended), and nitrile gloves. Perform all work within a chemical fume hood.
-
Procedure: Place the vessel containing the weighed solid in the fume hood. Slowly add the solvent to the solid, directing the flow down the side of the vessel to prevent splashing.
-
Mixing: Use a magnetic stir bar or gentle swirling to facilitate dissolution. Keep the container covered with a watch glass or cap when possible.
-
Transfer: When transferring the solution, pour carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings.
-
Cleanup: Rinse any non-disposable glassware with a small amount of solvent and pour the rinsate into the designated hazardous waste container.
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[3][4]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[3][4]
-
Spill Cleanup: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[3] Ensure you are wearing your full PPE ensemble during cleanup.
Logistical Plan for Waste Disposal
Proper disposal is a critical part of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, and contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealable container.
-
Liquid Waste: Collect in a compatible, leak-proof container. Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.[7]
-
Disposal: Never dispose of this chemical down the drain or in the regular trash.[3][6] The final disposal must be handled by a licensed waste disposal company arranged through your EHS office.[3][6]
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for this compound.
By adhering to this structured, risk-aware approach, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive information.
References
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mu.edu.sa [mu.edu.sa]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
